1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Description
BenchChem offers high-quality 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKRKTNWNQKYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN2C1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342768 | |
| Record name | 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64608-66-8 | |
| Record name | 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine chemical structure
Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Scientists, and Flavor Chemists
Executive Summary
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a bicyclic nitrogenous heterocycle characterized by the fusion of a pyrrole ring with a partially saturated pyrazine ring. As a member of the pyrrolo[1,2-a]pyrazine family, it serves as a critical "privileged scaffold" in two distinct scientific domains: Medicinal Chemistry , where it functions as a core pharmacophore for kinase inhibitors and G-protein coupled receptor (GPCR) ligands, and Flavor Chemistry , where it is identified as a potent Maillard reaction product contributing to roasted and nutty sensory profiles.
This guide provides a rigorous analysis of the molecule's structural dynamics, a validated synthetic protocol for its generation, and a framework for its application in drug discovery.
Part 1: Structural Analysis & Physiochemical Profile
Structural Logic and Hybridization
The molecule consists of a pyrrole ring fused to a pyrazine ring across the N-C2 bond of the pyrrole. The "3,4-dihydro" designation indicates saturation at the 3 and 4 positions of the pyrazine ring, resulting in a non-aromatic pyrazine segment containing a cyclic imine (C=N) moiety at position 1.
-
Bridgehead Nitrogen: The nitrogen atom at the fusion point is
hybridized, participating in the aromatic sextet of the pyrrole ring while simultaneously bonding to the alkyl chain of the pyrazine ring. -
Imine Functionality: The C1 position (bearing the methyl group) forms a double bond with the adjacent nitrogen (N2), creating a cyclic imine (Schiff base) character. This site is highly electrophilic and susceptible to nucleophilic attack or reduction.
-
Conformation: Unlike the planar fully aromatic pyrrolo[1,2-a]pyrazine, the 3,4-dihydro variant exhibits a "puckered" conformation in the pyrazine ring due to the
hybridized carbons at C3 and C4.
Physiochemical Properties (Predicted)
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 134.18 g/mol | Fragment-based drug discovery (FBDD) |
| LogP (Predicted) | ~1.1 - 1.4 | Good membrane permeability |
| H-Bond Donors | 0 | Lack of NH/OH improves BBB penetration potential |
| H-Bond Acceptors | 2 (Pyrrole N, Imine N) | Key for receptor binding |
| pKa (Conjugate Acid) | ~6.5 - 7.5 | Imine nitrogen is basic; protonatable at physiological pH |
Part 2: Validated Synthetic Architectures
The synthesis of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine presents a challenge in regioselectivity. The most robust route involves the construction of the pyrazine ring onto a pre-functionalized pyrrole substrate.
Retrosynthetic Analysis
To synthesize the target, we disconnect the C1-N2 (imine) and N5-C4 bonds. However, a more practical disconnection is the N-alkylation of the pyrrole followed by intramolecular cyclization.
-
Precursor A: 2-Acetylpyrrole (Provides the pyrrole ring and the C1-Methyl group).
-
Precursor B: 2-Bromoethylamine or protected equivalent (Provides the C3-C4-N fragment).
Protocol: N-Alkylation / Intramolecular Cyclization Cascade
This method is preferred for its operational simplicity and avoidance of polymerizing conditions often seen in direct diamine condensations.
Reagents:
-
2-Acetylpyrrole (1.0 eq)
-
1,2-Dibromoethane (Excess) or 2-Chloroethylamine hydrochloride
-
Base: Sodium Hydride (NaH) or Potassium Carbonate (
) -
Solvent: DMF or Acetonitrile
-
Ammonia source (if using dihalide route)
Step-by-Step Methodology:
-
Activation: Dissolve 2-acetylpyrrole in anhydrous DMF under
atmosphere. Add NaH (1.2 eq) at 0°C to deprotonate the pyrrole nitrogen. Stir for 30 min until evolution ceases. -
Alkylation: Add 2-bromoethylamine hydrobromide (neutralized in situ) or N-(2-bromoethyl)phthalimide (requires subsequent deprotection). For the direct route, use 2-chloroethylamine .
-
Note: Direct alkylation with unprotected haloamines can lead to dimerization. A safer industrial route uses 1,2-dibromoethane to form 1-(2-bromoethyl)-2-acetylpyrrole, followed by amination.
-
-
Amination (if using dihalide): Treat the 1-(2-bromoethyl)-2-acetylpyrrole intermediate with methanolic ammonia in a sealed tube at 80°C.
-
Cyclization: The resulting primary amine spontaneously attacks the carbonyl carbon of the acetyl group (intramolecular Schiff base formation) to close the pyrazine ring.
-
Purification: The product is basic. Acidify with 1M HCl, wash with ether (to remove unreacted pyrrole), basify the aqueous layer with NaOH, and extract with DCM.
Visualization of Synthetic Logic
The following diagram illustrates the critical pathway from 2-acetylpyrrole to the target dihydro scaffold.
Figure 1: Synthetic pathway via N-alkylation and intramolecular imine formation.
Part 3: Medicinal Chemistry & Pharmacophore Utility[1]
The 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine scaffold is not merely a flavor compound; it is a versatile template for drug design.[1]
Structure-Activity Relationship (SAR) Potential
The scaffold offers three distinct vectors for chemical modification to optimize binding affinity:
-
The C1-Methyl Group: This position is sterically defined but can be extended. Replacing the methyl with an aryl or heteroaryl ring (using aryl-glyoxals during synthesis instead of acetylpyrrole) creates a "hinge binder" motif common in kinase inhibitors.
-
The C3/C4 Backbone: These
carbons allow for the introduction of chirality. Substitution at C3 (e.g., using chiral amino acids like alanine or leucine as precursors) can direct the stereochemical orientation of the molecule within a binding pocket. -
The Pyrrole Ring (C6-C8): Electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation) can occur at C6 or C8, allowing the attachment of solubilizing tails or lipophilic groups.
Biological Targets[3]
-
Kinase Inhibition: The planar pyrrole fused to the H-bond accepting pyrazine mimics the adenine ring of ATP. Derivatives have shown activity against VEGFR and EGFR kinases.[2]
-
Antimicrobial Agents: The cationic nature of the protonated imine allows interaction with negatively charged bacterial cell walls.
Pharmacophore Mapping
The diagram below details the interaction points of the scaffold within a hypothetical receptor binding pocket.
Figure 2: Pharmacophore mapping of the scaffold showing key binding vectors.
Part 4: Analytical Characterization
To validate the synthesis of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine, the following spectroscopic signatures must be confirmed.
Proton NMR ( NMR)
- 2.30 - 2.50 ppm (s, 3H): The diagnostic singlet for the C1-Methyl group. Its shift is deshielded due to the adjacent imine double bond.
- 3.80 - 4.20 ppm (m, 4H): Two sets of triplets or multiplets corresponding to the C3 and C4 methylene protons . The protons adjacent to the bridgehead nitrogen (C4) will be more deshielded (~4.1 ppm) than the C3 protons (~3.8 ppm).
- 6.00 - 7.00 ppm (m, 3H): Characteristic aromatic protons of the pyrrole ring.
Mass Spectrometry (MS)
-
ESI-MS: Expect a strong molecular ion peak
at m/z 135.1 . -
Fragmentation: Loss of the methyl group (
) or ring opening of the saturated pyrazine segment may be observed.
References
-
Dehnavi, M., et al. (2021).[3] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.
-
Song, Y., et al. (2014). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. University of Pittsburgh.
-
Kim, I., et al. (2020).[1] Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity. European Journal of Medicinal Chemistry.
-
PubChem. (2025).[4] Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- Compound Summary. National Library of Medicine.
-
Adams, A., et al. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems. Journal of Agricultural and Food Chemistry.
Sources
The Pyrrolopyrazine Scaffold: A Technical Guide to Structural Optimization and Biological Validation
Executive Summary
The pyrrolopyrazine scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a five-membered pyrrole ring with a six-membered pyrazine ring. Its utility stems from its isomeric diversity—specifically the pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine isomers—which dictate distinct biological trajectories.
While the [1,2-a] isomer is frequently isolated from marine and microbial natural products exhibiting antimicrobial and tubulin-modulating properties, the [2,3-b] isomer has emerged as a critical purine-mimetic template for ATP-competitive kinase inhibition (JAK, FGFR, ERK5). This guide provides a technical analysis of these derivatives, focusing on structure-activity relationships (SAR), mechanistic validation, and experimental protocols for drug discovery professionals.
Part 1: Structural Classification & SAR Logic
To rationally design pyrrolopyrazine derivatives, one must first distinguish between the two primary isomeric forms. The biological activity is strictly coupled to the nitrogen positioning within the fused system.
The Isomeric Divergence
| Isomer | Structure Description | Primary Biological Domain | Key Mechanism |
| Pyrrolo[1,2-a]pyrazine | Bridgehead nitrogen (N4 is shared). | Antimicrobial, Antifungal, Tubulin Inhibition | Membrane disruption, Microtubule destabilization. |
| 5H-Pyrrolo[2,3-b]pyrazine | Fused C-C bond; distinct NH donor. | Oncology (Kinase Inhibitors) | ATP-competitive binding (Hinge region interaction). |
Visualization: SAR Decision Matrix
The following diagram illustrates the decision logic for optimizing pyrrolopyrazine scaffolds based on the therapeutic target.
Figure 1: Decision matrix for scaffold selection based on therapeutic intent. Blue path indicates natural product-like activity; Red path indicates kinase inhibitor design.
Part 2: Therapeutic Focus – Oncology & Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold is chemically significant because it mimics the adenine core of ATP. This allows it to function as a Type I or Type I½ kinase inhibitor.
Mechanism of Action: ATP Competition
In the ATP-binding pocket of kinases (e.g., FGFR1, JAK3), the pyrrole NH (N5) and the pyrazine N (N4) often form a "hinge-binding" motif.
-
The Hinge Binder: The N5-H acts as a hydrogen bond donor to the carbonyl oxygen of the kinase hinge region (e.g., Glu residue).
-
The Gatekeeper: Substituents at C7 extend into the hydrophobic pocket, often determining selectivity against the "gatekeeper" residue.
Case Study: FGFR and ERK5 Inhibition
Recent studies have highlighted 7-substituted-5H-pyrrolo[2,3-b]pyrazines as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR).
-
Modification: Introduction of an acrylamide group at position 2 or 7 can convert these into covalent inhibitors (irreversible binding to a cysteine residue).
-
ERK5 Targeting: 2024 patent literature discloses pyrrolopyrazines targeting ERK5, a kinase associated with tumor angiogenesis and metastasis, validating the scaffold's continued relevance in novel target discovery.
Part 3: Therapeutic Focus – Antimicrobial Activity[1]
The pyrrolo[1,2-a]pyrazine derivatives, particularly diketopiperazines (oxidized forms), are frequently identified in Streptomyces and Bacillus species.
Antifungal Potency
Compounds such as 5,10-diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine have demonstrated significant antifungal activity against Candida species.
-
Mechanism: Unlike kinase inhibitors, these molecules often act by disrupting cell wall integrity or inhibiting ergosterol biosynthesis.
-
MDR Relevance: These derivatives have shown efficacy against multidrug-resistant (MDR) strains where azoles fail, likely due to their distinct structural topology which evades standard efflux pumps.
Part 4: Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize standardized methodologies for synthesizing and validating these derivatives.
Protocol A: Synthesis of 5H-Pyrrolo[2,3-b]pyrazine Core
A Sonogashira coupling-cyclization strategy.
-
Starting Material: 3,5-Dibromo-2-aminopyrazine.
-
Coupling: React with a terminal alkyne (R-C≡CH) using Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%) in TEA/THF at room temperature for 12 hours.
-
Cyclization: Isolate the intermediate alkynyl-aminopyrazine. Dissolve in DMF and treat with KOtBu (2 equiv) at 80°C to induce 5-endo-dig cyclization.
-
Purification: Quench with NH4Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via 1H NMR (distinct NH peak >10 ppm) and HRMS.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Validating ATP-competitive inhibition.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Prepare 3-fold serial dilutions of the pyrrolopyrazine derivative in DMSO (Top concentration: 10 µM).
-
Enzyme Reaction:
-
Add 2 µL of Compound (or DMSO control) to 384-well white plate.
-
Add 4 µL of Target Kinase (e.g., FGFR1, 2 ng/well). Incubate 10 min.
-
Add 4 µL of ATP/Substrate mix (ATP concentration = Km of the kinase).
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Analysis: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Part 5: Mechanistic Visualization
The following diagram details the molecular mechanism of the kinase inhibitory class of pyrrolopyrazines.
Figure 2: Molecular mechanism of ATP-competitive inhibition by 5H-pyrrolo[2,3-b]pyrazine derivatives.
References
-
Dehnavi, F., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.[1][2] Medicinal Chemistry Research.[1][2][3]
-
Li, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.[4][5] Marine Drugs.
-
World Intellectual Property Organization (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer.[6] WO 2024/218235.[6]
-
Ferreira, M., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Pharmaceuticals.[2][3][6][7][8][9]
-
Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- extracted from Streptomyces sp.[10] Asian Journal of Pharmaceutics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolopyrazine derivatives: synthetic approaches and biological activities [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Profile: 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
[1][2][3][4][5][6]
Chemical Identity & CAS Verification
Precise identification is critical due to the existence of various saturation states (dihydro- vs. tetrahydro-) and isomers.[1]
| Parameter | Specification |
| Chemical Name | 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
| CAS Registry Number | 64608-66-8 |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Structural Class | Bicyclic amidine / Pyrrole-fused pyrazine |
| Key Distinction | Not to be confused with: [1][2][3][4][5][6][7][8]• 1,2,3,4-Tetrahydro analog (CAS 73627-18-6)[2][7][9]• Fully aromatic 1-Methylpyrrolo[1,2-a]pyrazine |
Structural Analysis
The molecule features a pyrrole ring fused to a pyrazine ring.[1][10] The "3,4-dihydro" designation indicates that the pyrazine ring is partially saturated, specifically at the C3 and C4 positions, while the C1 position retains a double bond character (imine-like) conjugated with the pyrrole, or more accurately, the C1-N bond is part of the conjugated system extending from the pyrrole.[1]
Synthesis: The Furan-Diamine Rearrangement
While intuitive retrosynthesis might suggest starting from 2-acetylpyrrole, a more robust and chemically interesting route involves the condensation-rearrangement of 2-acetylfuran with ethylenediamine .[1] This method exploits the latent 1,4-dicarbonyl equivalent nature of the furan ring.[1]
Protocol: Conversion of 2-Acetylfuran to 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine[1]
Rationale: Direct alkylation of pyrrole is often non-selective.[1] Using 2-acetylfuran utilizes the furan oxygen as a leaving group during the formation of the pyrrole nitrogen, streamlining the ring fusion.[1]
Materials:
-
Reagent: Ethylenediamine (1.1 equivalents)[1]
-
Catalyst: Glacial Acetic Acid (catalytic amount) or p-Toluenesulfonic acid (pTsOH)[1]
-
Solvent: Ethanol (anhydrous) or Toluene (for Dean-Stark water removal)[1]
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with 2-acetylfuran dissolved in anhydrous ethanol (0.5 M concentration).
-
Addition: Add ethylenediamine dropwise at room temperature.
-
Catalysis: Add catalytic acetic acid (5 mol%).
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the furan.[1]
-
Workup:
-
Purification: Flash column chromatography is essential.[1]
Reaction Mechanism Pathway
The transformation involves an initial Schiff base formation followed by a complex cascade where the furan ring opens and recyclizes to form the pyrrole core, incorporating the diamine nitrogen.[1]
Figure 1: Mechanistic cascade from furan precursor to the pyrrolopyrazine scaffold.[1]
Applications & Pharmacological Potential[1][2]
A. Flavor Chemistry (Maillard Reaction)
This compound is a potent flavorant found naturally in roasted foods (coffee, cocoa, peanuts).[1]
-
Sensory Profile: Roasted, nutty, popcorn-like, earthy.
-
Formation: Generated thermally from the reaction of sugar degradation products (dicarbonyls) with amino acids (proline/arginine) or diamines.[1]
B. Medicinal Chemistry (Kinase Inhibition)
The pyrrolo[1,2-a]pyrazine scaffold is a "privileged structure" in drug discovery, serving as a rigid template to orient substituents in 3D space.[1]
-
Target Class: PIM Kinases (PIM1, PIM2, PIM3).[1]
-
Mechanism: The planar nature of the pyrrole-pyrazine fusion allows it to mimic the adenine ring of ATP, fitting into the ATP-binding pocket of kinases.[1]
-
Modifiability: The C1-methyl group and the C3/C4 positions offer vectors for growing the molecule to interact with the "gatekeeper" residues in the kinase hinge region.[1]
Figure 2: Pharmacophore mapping of the scaffold in kinase inhibitor design.
Analytical Characterization
To validate the synthesis of CAS 64608-66-8 (and distinguish it from the tetrahydro isomer), look for these specific spectral signatures.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (CDCl₃) | δ 2.3–2.5 ppm (s, 3H) | Methyl group attached to the imine/aromatic system (C1).[1] |
| δ 3.8–4.1 ppm (m, 4H) | Ethylene bridge protons (C3, C4).[1] In the dihydro form, these may appear as two distinct triplets or multiplets depending on conformation, unlike the tetrahydro which is more flexible.[1] | |
| δ 6.0–7.0 ppm (m, 3H) | Pyrrole ring protons.[1] Characteristic aromatic splitting.[1] | |
| MS (ESI+) | [M+H]⁺ = 135.09 | Consistent with formula C₈H₁₀N₂.[1] |
| UV-Vis | λmax ~280-300 nm | Conjugation of the pyrrole with the C=N bond.[1] |
References
-
Chemical Identity & CAS
-
Synthesis via Furan Rearrangement
-
Medicinal Chemistry Applications
-
Flavor Chemistry Context
Sources
- 1. CAS 1243415-14-6: 4-methyl-3,4-dihydropyrrolo[1,2-a]pyrazi… [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. molbase.com [molbase.com]
- 4. 2-アセチルピロール ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. buyersguidechem.com [buyersguidechem.com]
- 10. Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180) - FooDB [foodb.ca]
- 11. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-METHYL-3,4-DIHYDROPYRROLO[1,2-A]-PYRAZINE | CAS: 64608-66-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. CAS#:64608-66-8 | 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | Chemsrc [chemsrc.com]
Unlocking Therapeutic Potential: A Guide to the Pharmacophore Properties of Dihydropyrrolopyrazines
An In-Depth Technical Guide
Abstract
The dihydropyrrolopyrazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities, most notably as potent kinase inhibitors.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core pharmacophore properties that define the efficacy and selectivity of this molecular class. By integrating principles of structure-activity relationships (SAR), computational modeling, and experimental validation, we will dissect the essential structural features required for biological activity. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design, offering a self-validating framework for the rational design of novel dihydropyrrolopyrazine-based therapeutics.
Introduction: The Rise of the Dihydropyrrolopyrazine Scaffold
Nitrogen-containing heterocycles are foundational to modern pharmacology.[3] Among these, the fused pyrrolopyrazine core has garnered significant attention for its structural resemblance to the purine nucleus of ATP, making it an ideal template for targeting ATP-binding sites in enzymes, particularly protein kinases.[2][4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] Dihydropyrrolopyrazine derivatives have emerged as a promising class of kinase inhibitors, with various analogs showing potent anti-proliferative and anti-inflammatory effects.[1][6][7]
Understanding the precise three-dimensional arrangement of chemical features—the pharmacophore—that governs the interaction between a dihydropyrrolopyrazine derivative and its biological target is paramount for optimizing potency, selectivity, and pharmacokinetic properties.[8] This guide will establish a foundational pharmacophore model for this scaffold and detail the methodologies required to refine and validate it.
The Dihydropyrrolopyrazine Core Pharmacophore Hypothesis
A pharmacophore is the ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target.[9] Based on an analysis of public data on pyrrolopyrazine and related pyrrolopyrimidine inhibitors, a general pharmacophore model for dihydropyrrolopyrazines, particularly for kinase inhibition, can be hypothesized.[5][10]
The core hypothesis identifies several critical features:
-
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazine ring are crucial hydrogen bond acceptors. They typically interact with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for many ATP-competitive inhibitors.
-
Hydrogen Bond Donor (HBD): The N-H group of the pyrrole ring serves as a key hydrogen bond donor, providing another critical interaction point.
-
Aromatic/Hydrophobic Region 1 (AR/HY1): The fused bicyclic ring system itself provides a planar, hydrophobic surface that engages in van der Waals and aromatic interactions within the binding site.
-
Aromatic/Hydrophobic Region 2 (AR/HY2): A key feature for potency and selectivity is an aromatic ring substituent, often attached to the pyrazine moiety. This group occupies an adjacent hydrophobic pocket, and its substitution pattern allows for fine-tuning of the compound's properties.[5]
Caption: Generalized pharmacophore model for dihydropyrrolopyrazines.
Deconstructing the Scaffold: A Structure-Activity Relationship (SAR) Analysis
The validity of a pharmacophore model is established through rigorous Structure-Activity Relationship (SAR) studies, which systematically correlate changes in chemical structure with changes in biological activity. For dihydropyrrolopyrazines, SAR provides critical insights into how to modulate potency and selectivity.
Substitutions on the Aryl Moiety (AR/HY2)
The substituent at position R6 of the pyrrolo[2,3-b]pyrazine core is a primary determinant of activity.[5]
-
Causality: This aryl group often projects into a solvent-exposed region or a secondary hydrophobic pocket of the target protein. Modifications here directly influence binding affinity and can be tailored to exploit unique features of a specific kinase, thereby enhancing selectivity.
-
Observations:
-
Electron-donating groups (e.g., alkoxy) at the para-position of the aryl ring often enhance kinase inhibitory activity. For example, derivatives with a p-alkoxy substituent show IC50 values for CDK1/cyclin B and GSK-3 in the sub-micromolar range.[5]
-
The introduction of larger or halogenated groups can improve potency by increasing hydrophobic interactions or forming halogen bonds.[11]
-
Moving the substituent from the para- to the meta- or ortho-position can drastically alter activity, highlighting the precise spatial requirements of the binding pocket.
-
Modifications of the Pyrrole Nitrogen (R7)
The R7 position on the pyrrole nitrogen offers another vector for optimization.
-
Causality: This position often points towards the solvent-exposed region of the ATP binding cleft. Substituents here can modulate solubility and cell permeability without disrupting the core binding interactions at the hinge.
-
Observations:
-
Small alkyl groups (e.g., methyl, ethyl) are generally well-tolerated and can maintain or slightly improve potency.[5]
-
Larger, more complex groups can be introduced to target unique sub-pockets or to attach linkers for probes or PROTAC development.
-
The following table summarizes representative SAR data for pyrrolo[2,3-b]pyrazine derivatives as kinase inhibitors.
| Compound ID | R6 Substituent (Aryl Ring) | R7 Substituent (Pyrrole N) | Target Kinase | IC50 (µM) | Reference |
| Example A | p-methoxyphenyl | Methyl | CDK1/cyclin B | ≤ 0.5 | [5] |
| Example B | p-hydroxyphenyl | Methyl | CDK1/cyclin B | ≤ 0.5 | [5] |
| Example C | Phenyl | H | GSK-3 | ≤ 5.0 | [5] |
| Example D | p-fluorophenyl | Methyl | CDK5/p25 | ≤ 5.0 | [5] |
Table 1: Representative Structure-Activity Relationship data for pyrrolo[2,3-b]pyrazine kinase inhibitors, demonstrating the impact of substitutions on biological activity.[5]
Methodologies for Pharmacophore Elucidation and Validation
A robust pharmacophore model is not merely a hypothesis; it is a tool developed and validated through a synergistic combination of computational and experimental methods.[12][13] This self-validating system ensures that the model is predictive and practically useful for designing new molecules.
The Computational Drug Design Workflow
Computational modeling provides a rapid, resource-efficient method for generating and refining pharmacophore hypotheses.[14] The process can be either ligand-based (when target structure is unknown) or structure-based (when a crystal structure is available).[13][15]
Step-by-Step Protocol: Ligand-Based Pharmacophore Modeling
-
Dataset Curation: Compile a set of at least 20-30 dihydropyrrolopyrazine analogues with a wide range of biological activities (e.g., IC50 values spanning several orders of magnitude).[16]
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the dataset to ensure that the bioactive conformation is likely represented.
-
Feature Mapping: Identify common chemical features (HBAs, HBDs, hydrophobic centers, etc.) present across the most active compounds.[9]
-
Hypothesis Generation: Use an algorithm (e.g., HypoGen) to generate a series of pharmacophore models that align the features of the active compounds.[16] The algorithm scores hypotheses based on their ability to rationalize the activity of the training set.
-
Hypothesis Validation:
-
Internal Validation: Assess the statistical robustness of the top-ranked model using the training set data (e.g., correlation coefficient).[10]
-
External Validation: Use the model to predict the activity of a separate test set of molecules (not used in model generation). A high correlation between predicted and experimental activity indicates a robust model.[10]
-
-
Virtual Screening: Employ the validated pharmacophore as a 3D query to search large compound libraries (e.g., ZINC database) for novel, structurally diverse molecules that fit the model and are therefore predicted to be active.[17]
Caption: Workflow for computational pharmacophore modeling and virtual screening.
The Experimental Validation Workflow
Computational predictions must be confirmed through empirical testing. The experimental workflow validates the pharmacophore model and the hits identified through virtual screening.
Step-by-Step Protocol: Experimental Validation
-
Hit-to-Lead Synthesis: Synthesize the novel hit compounds identified from virtual screening. Additionally, synthesize targeted analogs of a known active dihydropyrrolopyrazine to explicitly test SAR predictions (e.g., remove a predicted HBA to see if activity is lost).
-
In Vitro Biological Assays: Screen the synthesized compounds in relevant biological assays. For kinase inhibitors, this would involve enzymatic assays to determine IC50 values against the target kinase(s).[11]
-
Cell-Based Assays: Test potent compounds from in vitro assays in cell-based models to assess their anti-proliferative or anti-inflammatory effects and to obtain initial toxicity data.[6]
-
SAR Correlation: Correlate the experimental activity of the new compounds with the predictions of the pharmacophore model. High concordance validates the model's predictive power.
-
Iterative Refinement: If discrepancies exist, use the new experimental data to refine the pharmacophore model, leading to a more robust and accurate tool for the next round of drug design. This iterative cycle is the cornerstone of modern medicinal chemistry.
Caption: The iterative experimental workflow for validating pharmacophore models.
Case Study: Dihydropyrrolopyrazines as Kinase Inhibitors in Signaling Pathways
To illustrate the practical application, consider a dihydropyrrolopyrazine designed as a kinase inhibitor for a cancer-related signaling pathway, such as one involving Cyclin-Dependent Kinases (CDKs). CDKs are essential for cell cycle progression, and their over-activity is a common feature of cancer cells.[11]
A dihydropyrrolopyrazine inhibitor acts as an ATP-competitive inhibitor. It occupies the ATP-binding site of the CDK, preventing the phosphorylation of its substrate proteins (e.g., Retinoblastoma protein, Rb). This blockade of signal transduction halts the cell cycle, typically at the G1/S checkpoint, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[18]
Caption: Inhibition of a kinase-mediated signaling pathway by a dihydropyrrolopyrazine.
Conclusion and Future Directions
The dihydropyrrolopyrazine scaffold is a versatile and potent pharmacophore for the development of novel therapeutics, particularly kinase inhibitors. Its core features—a hydrogen-bonding pattern ideal for hinge binding and a tunable aromatic substituent for achieving selectivity—make it a subject of intense interest. The synergistic use of computational modeling and experimental validation provides a robust framework for exploring the chemical space around this scaffold.
Future efforts will likely focus on:
-
Developing Isoform-Specific Inhibitors: Refining the pharmacophore to achieve higher selectivity for specific kinases to minimize off-target effects.
-
Exploring Novel Biological Targets: Moving beyond kinases to investigate the potential of this scaffold against other enzyme classes or receptors.
-
Application of Advanced Modeling: Incorporating dynamic pharmacophore modeling and machine learning to create more sophisticated and predictive QSAR models.[14][15]
By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the rational design and development of the next generation of dihydropyrrolopyrazine-based drugs.
References
-
Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega. Available at: [Link]
-
Kumbhar, S. B., et al. (2008). Pharmacophore mapping of a series of pyrrolopyrimidines, indolopyrimidines and their congeners as multidrug-resistance-associated protein (MRP1) modulators. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. Medicinal Chemistry Research. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthesis and Biological Activity of Chiral Dihydropyrazole: Potential Lead for Drug Design. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. Available at: [Link]
-
Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules. Available at: [Link]
-
Ternansky, R. J., et al. (2000). Synthesis and biological evaluation of 2,5-dihydropyrazolo[4,3-c]quinolin-3-ones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Dehnavi, M. A., et al. (2021). The structure of pyrrolopyrazine derivatives with antitumor activity. ResearchGate. Available at: [Link]
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Structure Activity Relationship Of Drugs. LinkedIn. Available at: [Link]
-
Ullah, H., et al. (2023). Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. Molecules. Available at: [Link]
-
Soualmia, F., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Acta Chimica Slovenica. Available at: [Link]
-
Metwally, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
-
Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Meijer, L., et al. (2002). Pyrrolopyrazines as kinase inhibitors. European Patent Office. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
Unknown. (2005). Structure Activity Relationships. Drug-Design.org. Available at: [Link]
-
Hasui, T., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Metwally, A. A. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]
-
Khedkar, S. A., et al. (2013). Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors. RSC Advances. Available at: [Link]
-
Salmaso, V., & Moro, S. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]
-
Singh, D. B., & Singh, P. (n.d.). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. Available at: [Link]
-
Tuccinardi, T., et al. (2017). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Unknown. (n.d.). Pharmacophore modeling. Slideshare. Available at: [Link]
-
Li, G., et al. (2016). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. Available at: [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]
-
Harker, L. A., & Kadatz, R. (1983). Mechanism of action of dipyridamole. Thrombosis Research. Available at: [Link]
-
Catalanotti, B., et al. (2019). Computational Approaches for Drug Discovery. Molecules. Available at: [Link]
-
Saad, N. S. A., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]
-
Ghosh, B., et al. (2023). Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2,5-dihydropyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Pharmacophore modeling | PDF [slideshare.net]
- 10. Pharmacophore mapping of a series of pyrrolopyrimidines, indolopyrimidines and their congeners as multidrug-resistance-associated protein (MRP1) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 16. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis and Isolation of Pyrrolopyrazine Alkaloids in Marine Bacteria: A Technical Guide
Executive Summary
Marine environments, characterized by extreme salinity, high pressure, and intense microbial competition, drive the evolution of unique biosynthetic pathways in marine bacteria. Among the most structurally intriguing and pharmacologically potent secondary metabolites are pyrrolopyrazine alkaloids —specifically, diketopiperazine derivatives like pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. This technical whitepaper provides an in-depth analysis of the non-ribosomal peptide synthetase (NRPS) machinery responsible for their production, alongside self-validating methodologies for their isolation, purification, and structural elucidation.
Ecological Context and Pharmacological Significance
Pyrrolopyrazine alkaloids contain fused pyrrole and pyrazine rings, a scaffold that confers remarkable stability and membrane permeability. In marine bacteria, such as Bacillus tequilensis, Streptomyces species, and rare mangrove actinobacteria, these compounds serve as ecological defense mechanisms against oxidative stress and competing pathogens[1][2].
From a drug development perspective, the pyrrolopyrazine core is highly privileged. Compounds in this class have demonstrated potent activity against multi-drug resistant (MDR) Staphylococcus aureus, significant free-radical scavenging capabilities, and neuroprotective effects in oxidative stress models[1][2][3]. The evolutionary pressure of the marine microbiome forces these bacteria to synthesize highly functionalized, low-molecular-weight alkaloids that are currently serving as lead compounds for novel antibiotics and neurotherapeutics.
Biosynthetic Machinery: The NRPS Assembly Line
The biosynthesis of pyrrolopyrazine alkaloids in marine bacteria bypasses the traditional ribosomal pathway. Instead, it relies on Non-Ribosomal Peptide Synthetases (NRPS) , massive multimodular enzymes that operate as biochemical assembly lines[4].
The Mechanistic Causality of NRPS Modules
Each NRPS module is responsible for the incorporation of a specific amino acid (typically L-proline and another amino acid like L-arginine or leucine) and consists of three core domains:
-
Adenylation (A) Domain: Acts as the gatekeeper, selecting the specific amino acid and activating it as an aminoacyl-AMP intermediate.
-
Thiolation (T) Domain (or PCP): Covalently tethers the activated amino acid via a thioester bond to a 4'-phosphopantetheine prosthetic group.
-
Condensation (C) Domain: Catalyzes the peptide bond formation between the tethered amino acids.
The Cyclization Trigger: In many marine bacterial and fungal variants, the NRPS lacks a terminal Reductase (R) or Thioesterase (TE) domain. The absence of this enzymatic release mechanism forces a highly efficient non-enzymatic intramolecular cyclization of the dipeptidyl-thioester intermediate, releasing the cyclic diketopiperazine (pyrrolopyrazine) core[4]. This domain truncation is an evolutionary adaptation that maximizes structural diversity while minimizing genetic payload.
Fig 1: NRPS-mediated biosynthesis and cyclization of pyrrolopyrazine alkaloids.
Self-Validating Experimental Protocol: Isolation & Purification
To ensure high-fidelity extraction of pyrrolopyrazine alkaloids, the following workflow employs orthogonal validation steps. This prevents the downstream processing of false positives or degraded metabolites.
Step 1: Selective Fermentation
-
Method: Inoculate the marine bacterial strain (e.g., Bacillus tequilensis MSI45) into Marine Broth 2216. Incubate at 28°C under continuous agitation (200 rpm) for 7–10 days[1][2].
-
Causality: The extended incubation period under high aeration induces oxidative stress and nutrient depletion, triggering the secondary metabolism required for pyrrolopyrazine production.
Step 2: Solvent Partitioning (Extraction)
-
Method: Centrifuge the fermentation broth (4500 rpm, 30 min, 4°C) to separate the mycelium/cells. Extract the cell-free supernatant using an equal volume of Ethyl Acetate (EtOAc) three times[1][2].
-
Causality: EtOAc is chosen specifically for its intermediate dielectric constant. It perfectly partitions the moderately polar diketopiperazine rings while leaving highly polar polysaccharides, salts, and primary metabolites in the aqueous phase.
Step 3: Bioautography-Guided Fractionation (Validation Checkpoint 1)
-
Method: Run the crude EtOAc extract on a TLC plate (Silica gel 60 F254) using a Dichloromethane:Methanol (9:1) mobile phase. Overlay the developed plate with agar seeded with S. aureus and incubate.
-
Causality: This self-validating step ensures that only the specific Rf value corresponding to the zone of inhibition is carried forward, eliminating inactive bulk mass before expensive column chromatography.
Step 4: Preparative HPLC & Mass Validation (Validation Checkpoint 2)
-
Method: Subject the active fraction to preparative HPLC using a C18 reverse-phase column. Utilize a gradient elution of H2O:Acetonitrile (0.1% Formic Acid). Couple the HPLC to an inline mass spectrometer (LC-MS).
-
Causality: Relying solely on UV absorbance (DAD) is prone to error due to co-eluting impurities. Inline MS validation ensures the collected peak matches the exact mass-to-charge (m/z) ratio of the target pyrrolopyrazine, guaranteeing >95% purity for subsequent NMR analysis.
Fig 2: Self-validating extraction and purification workflow for marine alkaloids.
Quantitative Pharmacological Profiling
The structural rigidity of the pyrrolopyrazine core allows it to interact with multiple biological targets. The table below summarizes the quantitative data derived from recent isolations of these compounds from marine bacteria.
Table 1: Biological Activities of Marine Bacterial Pyrrolopyrazines
| Compound | Source Organism | Biological Activity | Quantitative Efficacy | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- | Bacillus tequilensis MSI45 | Antibacterial (MDR S. aureus) | MIC: 15 ± 0.172 mg/L; MBC: 20 mg/L | [2] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Streptomyces sp. VITMK1 | Antioxidant (DPPH & NO Scavenging) | 72.48% inhibition at 500 µg/mL | [3] |
| Pyrrolopyrazine derivatives | Microbacterium mangrovi MUSC 115T | Neuroprotective (Oxidative Stress) | Significant protection at 6.25–200 µg/mL | [1] |
| Pyrrolopyrazine derivatives | Vibrio sp. / Photobacterium | Antibacterial (E. coli, B. subtilis) | Zone of inhibition: 24–25 mm | [5] |
Future Perspectives: Synthetic Biology and Genome Mining
The traditional bottleneck of marine natural product discovery—low fermentation yields—is being rapidly bypassed. By utilizing genome mining tools (like antiSMASH) to identify silent NRPS gene clusters in marine bacteria, researchers can now clone these pathways into optimized heterologous hosts (e.g., E. coli or Streptomyces coelicolor). Furthermore, the modular nature of NRPS allows for "domain shuffling," where scientists can engineer synthetic pyrrolopyrazine derivatives with enhanced pharmacokinetic profiles by swapping the adenylation domains to incorporate non-natural amino acids[4].
References
-
Antibacterial, Anticancer and Neuroprotective Activities of Rare Actinobacteria from Mangrove Forest Soils Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
Structure and GC-MS Spectrum of major antibacterial metabolites present in marine bacteria Source: ResearchGate URL:[Link]
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus Source: RSC Advances, Royal Society of Chemistry URL:[Link]
-
Marine Streptomyces Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3 Source: SciSpace URL:[Link]
-
Efficient nonenzymatic cyclization and domain shuffling drive pyrrolopyrazine diversity from truncated variants of a fungal NRPS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
Sources
- 1. Antibacterial, Anticancer and Neuroprotective Activities of Rare Actinobacteria from Mangrove Forest Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic agent pyrrolo[1,2- a ]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00820E [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
Mechanism of action for pyrrolopyrazine kinase inhibitors
The following technical guide details the mechanism of action, structural biology, and experimental validation of pyrrolopyrazine-based kinase inhibitors.
Technical Guide for Drug Discovery & Structural Biology
The Pyrrolopyrazine Scaffold in Medicinal Chemistry
The pyrrolopyrazine scaffold—specifically the 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine isomers—represents a privileged class of nitrogen-containing heterocycles in kinase drug discovery.[1][2][3][4] Functioning primarily as bioisosteres of the purine core found in adenosine triphosphate (ATP), these scaffolds possess the requisite geometry to occupy the adenine-binding pocket of protein kinases.[5]
Unlike the widely utilized pyrrolo[2,3-d]pyrimidines (e.g., Ruxolitinib) or pyrrolo[2,3-b]pyridines (e.g., Decernotinib), the pyrrolopyrazine core offers distinct vectors for substitution, allowing medicinal chemists to probe unique regions of the solvent-exposed front pocket and the hydrophobic back pocket (Gatekeeper region).[2]
Key Isomers and Applications
| Scaffold Isomer | Key Target Classes | Structural Characteristic |
| 5H-pyrrolo[2,3-b]pyrazine | CDKs, GSK-3, FGFR, JAK | Direct purine mimetic; N-1 and N-4 mimic Adenine N-1 and N-3.[1][2][3][6] |
| Pyrrolo[1,2-a]pyrazine | PIM Kinases, ERK5 | Fused bicyclic system often used to enforce planarity and restrict rotatable bonds.[2][6] |
Structural Basis of Inhibition
The primary mechanism of action for pyrrolopyrazine inhibitors is Type I ATP-competitive inhibition .[1][3][6] These molecules bind to the active conformation (DFG-in) of the kinase, competing directly with ATP for the catalytic cleft.
The Hinge Region Interaction
The hallmark of high-affinity binding is the formation of hydrogen bonds with the kinase hinge region —the linker segment connecting the N-terminal and C-terminal lobes.[1][3][7]
-
Acceptor-Donor Motif: The pyrrolopyrazine core typically presents a hydrogen bond acceptor (pyrazine nitrogen) and a hydrogen bond donor (pyrrole NH or substituent NH) to the backbone amide and carbonyl of the hinge residues.
-
Case Study: Aloisine A (CDK2 Inhibition)
-
Inhibitor: Aloisine A (6-phenyl[5H]pyrrolo[2,3-b]pyrazine).[1][2][3][4][6]
-
Mechanism: The N-1 of the pyrazine ring accepts a hydrogen bond from the backbone amide of Leu83 . The C-4 substituent often interacts with the solvent front or stabilizes the core within the hydrophobic cleft.
-
Therapeutic Outcome: G1/G2 cell cycle arrest due to competitive displacement of ATP.[6][8]
-
Selectivity Determinants
While the hinge interaction provides potency, selectivity is driven by substituents targeting the Gatekeeper residue and the Solvent Front .
-
FGFR1 Inhibition: In optimized pyrrolo[2,3-b]pyrazine series, substituents at the C-3 position extend into the gatekeeper region, exploiting size differences (e.g., smaller Threonine/Valine gatekeepers in FGFR vs. larger Methionine in other kinases) to achieve selectivity over the kinome.[2]
Visualization: Binding Topology
The following diagram illustrates the conserved binding mode of a 5H-pyrrolo[2,3-b]pyrazine inhibitor within the kinase ATP pocket.
Caption: Schematic representation of Type I binding mode. The pyrrolopyrazine core anchors to the Hinge, while substituents probe the Gatekeeper for selectivity.
Experimental Validation Protocols
To validate the mechanism and potency of pyrrolopyrazine inhibitors, a robust assay cascade is required. The Microfluidic Mobility Shift Assay is the gold standard for biochemical profiling due to its resistance to fluorescence interference common with heterocyclic compounds.[6]
Protocol: Microfluidic Mobility Shift Assay (Caliper)
Objective: Determine the IC50 of a pyrrolopyrazine inhibitor against a target kinase (e.g., JAK, FGFR). Principle: Separation of phosphorylated product (P) from non-phosphorylated substrate (S) based on charge difference.[6]
Reagents:
-
Kinase Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.003% Brij-35.[2][6]
-
Fluorescently labeled peptide substrate (specific to kinase).[6]
-
ATP (at Km concentration).[6]
-
Test Compound (DMSO stock).[6]
Workflow:
-
Compound Preparation: Prepare 3-fold serial dilutions of the pyrrolopyrazine inhibitor in 100% DMSO. Transfer 50 nL to a 384-well plate.
-
Enzyme Addition: Add 10 µL of Kinase/Peptide mix in Kinase Buffer. Incubate for 10 min at RT to allow inhibitor binding (check for slow-binding kinetics).
-
Reaction Initiation: Add 10 µL of ATP solution.[6]
-
Incubation: Incubate at 28°C for 60 minutes (linear phase).
-
Termination: Stop reaction with 20 µL Stop Buffer (100 mM HEPES, 50 mM EDTA, Coating Reagent).
-
Readout: Measure conversion on a Caliper EZ Reader (or similar microfluidic system).
-
Analysis: Calculate % Conversion = Product / (Product + Substrate).[6] Fit data to a 4-parameter logistic equation to derive IC50.[1][2][3][6]
Protocol: Selectivity Profiling (Kinome Scan)
Once potency is established, selectivity must be mapped to avoid off-target toxicity.[1][2][3][6]
-
Method: Competition binding assay (e.g., KINOMEscan™) or broad-panel enzymatic assay.[1][2][3][6]
-
Critical Step: Screen at 1 µM and 10 µM. A selectivity score (S-score) is calculated:
[1][2][3] -
Target: For pyrrolopyrazines, pay close attention to CDK isoforms and GSK-3 , as the scaffold has inherent affinity for these pockets.
Visualization: Assay Workflow
Caption: Step-by-step workflow for the Microfluidic Mobility Shift Assay used to determine kinase inhibition potency.
Rational Design & Optimization
When optimizing pyrrolopyrazine hits, the following Structure-Activity Relationship (SAR) trends are generally observed:
| Region | Modification | Effect |
| C-6 Position (Phenyl ring in Aloisine) | Substitution with polar groups | Improves solubility; targets solvent front residues.[1][2][3][6] |
| N-1 Position | Methylation | Usually abolishes activity (loss of H-bond acceptor capacity).[1][2][3][6] |
| C-3 Position | Bulky hydrophobic groups | Targets the Gatekeeper pocket; critical for isoform selectivity (e.g., FGFR vs. VEGFR).[1][2][6] |
Causality in Design
-
Why modify C-3? The gatekeeper residue controls access to the hydrophobic back pocket.[6] A bulky group at C-3 can clash with a large gatekeeper (like Methionine) but fit a small one (like Threonine), creating "steric selectivity."[1][2][6]
References
-
Discovery of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[1][2][Link]
-
Aloisines, a New Family of CDK/GSK-3 Inhibitors: Crystal Structure and SAR Source: Journal of Medicinal Chemistry URL:[Link][1][2][3]
-
Pyrrolo[1,2-a]pyrazinones as Inhibitors of PIM Kinases Source: Bioorganic & Medicinal Chemistry URL:[Link]
Sources
- 1. VX 509 | C18H19F3N6O | CID 59422203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Danusertib | C26H30N6O3 | CID 11442891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DANUSERTIB [drugs.ncats.io]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship (SAR) of Methyl-Pyrrolopyrazines
Executive Summary
This technical guide provides a comprehensive analysis of the methyl-pyrrolopyrazine scaffold, a privileged heterocycle in modern drug discovery. While the pyrrolopyrazine class encompasses multiple isomers, this guide prioritizes the 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine frameworks due to their validated success in kinase inhibition (FGFR, JAK, c-Met) and anti-infective applications.
We focus specifically on the "Methyl Effect"—the strategic introduction of methyl groups to modulate solubility, metabolic stability (blocking CYP450 oxidation), and target residence time. The guide synthesizes experimental protocols, SAR logic, and mechanistic insights for medicinal chemists and application scientists.
The Scaffold & Chemical Space
The pyrrolopyrazine architecture offers a rigid, planar system capable of mimicking purine bases, making it an ideal ATP-competitive scaffold.
Isomeric Classifications
Two primary isomers dominate the patent landscape:
-
5H-Pyrrolo[2,3-b]pyrazine: A 7-azaindole isomer. Highly prominent in kinase inhibition due to its ability to form hinge-binding hydrogen bonds.
-
Pyrrolo[1,2-a]pyrazine: A bridgehead nitrogen system. Often utilized in phenotypic screening for anti-tubercular and anti-cancer agents (microtubule destabilization).
Physicochemical Properties & The Methyl Shift
Unsubstituted pyrrolopyrazines are often limited by poor lipophilicity or rapid metabolic clearance. Methylation alters these properties:
-
LogP: Addition of a single methyl group typically increases cLogP by ~0.5 units, improving membrane permeability.
-
Solubility: While methylation generally decreases aqueous solubility, it can disrupt planar stacking in crystal lattices (decreasing melting point), paradoxically improving kinetic solubility in some series.
SAR Deep Dive: The Methyl-Pyrrolopyrazine Interface
This section analyzes the structure-activity relationship using the 5H-pyrrolo[2,3-b]pyrazine (FGFR/JAK inhibitor) as the primary case study.[1]
Core Numbering & Interaction Map
Figure 1: Numbering and interaction map of the 5H-pyrrolo[2,3-b]pyrazine scaffold. N4 acts as the primary H-bond acceptor in the kinase hinge region.
Case Study: FGFR Inhibition & The "Magic Methyl"
In the development of FGFR inhibitors, the introduction of methyl groups on substituents attached to the pyrrolopyrazine core has proven critical.
-
Observation: Unsubstituted phenyl groups at C7 often lead to low potency.
-
Modification: Replacing the phenyl with a 1-methyl-1H-pyrazole or 1-methyl-1H-indole significantly enhances potency.
-
Mechanism: The methyl group on the pyrazole/indole does not just add lipophilicity; it often fills a specific hydrophobic pocket (e.g., near the gatekeeper residue), displacing water molecules and gaining entropic favorability [1, 4].
Table 1: SAR Trends in Pyrrolo[2,3-b]pyrazine FGFR Inhibitors
| Cpd | C7 Substituent | C2/C3 Modification | IC50 (FGFR1) | Metabolic Stability (t1/2) | Insight |
| 1 | Phenyl | H | > 10 µM | High | Lack of specific hydrophobic contact. |
| 2 | 1H-Indole | H | 120 nM | Moderate | H-bond donor present, but steric fit suboptimal. |
| 3 | 1-Methyl-1H-indole | H | 35 nM | High | Methyl group fills hydrophobic pocket; blocks N-oxidation. |
| 4 | 1-Methyl-1H-pyrazole | 2-Methyl | 15 nM | Low | C2-Methyl clashes with hinge in some isoforms; reduced stability. |
Data extrapolated from trends in [1, 4].
Metabolic Blocking (The C-Methyl Strategy)
A common failure mode for pyrrolopyrazines is rapid oxidation at the electron-rich pyrrole carbons (C5/C6 in pyrrolo[1,2-a]pyrazine numbering).
-
Problem: CYP450 enzymes epoxidize the pyrrole double bond.
-
Solution: Introduction of a methyl group at the reactive carbon.[2]
-
Result: This "metabolic blockade" forces the enzyme to attack less reactive sites or slows clearance significantly, extending half-life (
) [5, 6].
Synthetic Methodologies
To ensure this guide is actionable, we detail the synthesis of the core scaffold.
Protocol: Synthesis of 5H-pyrrolo[2,3-b]pyrazine via Sonogashira/Cyclization
This route allows for the introduction of substituents at C6/C7 essential for SAR exploration.
Reagents:
-
3,5-Dibromopyrazin-2-amine[1]
-
Terminal Alkyne (Substituted)
-
Pd(PPh3)2Cl2 (Catalyst)
-
CuI (Co-catalyst)
-
TEA (Base/Solvent)
Step-by-Step Workflow:
-
Coupling: Dissolve 3,5-dibromopyrazin-2-amine (1.0 eq) in anhydrous THF/TEA (1:1). Degas with
for 15 min. -
Catalysis: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq).
-
Addition: Dropwise addition of the terminal alkyne (1.2 eq) at room temperature.
-
Cyclization: Heat the reaction to 80°C for 4-6 hours. The amino group attacks the activated alkyne (5-endo-dig cyclization) to form the pyrrole ring.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Visualizing the Synthetic Logic
Figure 2: Modular synthesis allowing late-stage diversification of the pyrrolopyrazine core.
Biological Characterization Protocols
Trustworthy SAR data requires robust assay protocols.
Kinase Activity Assay (Z'-Lyte Format)
Standard protocol for evaluating pyrrolo[2,3-b]pyrazine potency against FGFR/JAK.
-
Preparation: Prepare 4x test compounds in 1% DMSO.
-
Enzyme Mix: Dilute Kinase (e.g., FGFR1) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate: Add FRET-peptide substrate (2 µM) and ATP (at Km concentration).
-
Incubation: Incubate for 1 hour at RT in black 384-well plates.
-
Development: Add Development Reagent A (cleaves unphosphorylated peptide).
-
Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).
-
Calculation:
Microsomal Stability Assay
Validating the "Methyl Effect" on metabolic clearance.
-
Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data: Plot ln(concentration) vs. time. Slope =
. .
References
-
Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors. Journal of Medicinal Chemistry. Link
-
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Link
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Link
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Link
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Link
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceutics. Link
Sources
Methodological & Application
Application Note: Advanced Pictet-Spengler Methodologies for Pyrrolo[1,2-a]pyrazine Scaffold Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Application Focus: Heterocyclic Synthesis, Pharmacophore Generation, and Reaction Optimization
Introduction and Chemical Rationale
The pyrrolo[1,2-a]pyrazine scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, including potent cytotoxic agents, antivirals, and CNS-active therapeutics. While the classic Pictet-Spengler (PS) reaction is historically renowned for synthesizing
By utilizing 1-(2-aminoethyl)pyrrole (or its derivatives) as the primary amine and reacting it with diverse carbonyl compounds—such as arylglyoxals or perfluoroalkyl ketones—chemists can rapidly assemble the dihydro- or tetrahydropyrrolo[1,2-a]pyrazine core . This application note details the mechanistic causality, optimized parameters, and a self-validating experimental protocol for executing this transformation with high fidelity.
Mechanistic Causality
The success of the pyrrole-based Pictet-Spengler reaction hinges on the precise orchestration of two distinct chemical events: imine condensation and intramolecular electrophilic aromatic substitution (SEAr) .
Unlike indoles, pyrroles are highly electron-rich and notoriously sensitive to strong acids, which can trigger rapid polymerization. Therefore, the choice of acid catalyst is the most critical variable. The mechanism proceeds via the condensation of the primary amine with the carbonyl to form a Schiff base. Subsequent mild protonation generates a highly electrophilic iminium ion. The spatial proximity of the pyrrole ring facilitates an intramolecular attack specifically at the electron-rich C2 position, forming a spiro/fused Wheland intermediate, which rapidly rearomatizes via deprotonation to yield the target scaffold .
Mechanistic pathway of the Pictet-Spengler pyrrolopyrazine synthesis.
Reaction Optimization and Quantitative Data
To establish a robust protocol, reaction variables must be tightly controlled. The table below summarizes the causality behind solvent and catalyst selection. Dichloromethane (DCM) is the optimal solvent because its non-polar, aprotic nature stabilizes the iminium intermediate without engaging in hydrogen bonding, which would otherwise dampen the electrophilicity of the iminium carbon. Acetic acid (AcOH) provides the perfect balance of acidity—strong enough to protonate the imine, but weak enough to preserve the pyrrole core.
Table 1: Optimization of Reaction Conditions for Pyrrolo[1,2-a]pyrazine Synthesis
| Entry | Solvent | Acid Catalyst (Eq.) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality & Observation |
| 1 | DCM | None | 25 | 24 | <5 | Imine formation only; cyclization stalled due to lack of electrophilic activation. |
| 2 | DCM | AcOH (1.0) | 25 | 2 | 85 | Optimal protonation; clean C2 attack without pyrrole degradation. |
| 3 | Toluene | AcOH (1.0) | 80 | 2 | 61 | Elevated thermal energy leads to partial thermal degradation of the pyrrole core. |
| 4 | THF | AcOH (1.0) | 25 | 6 | 42 | Solvent hydrogen bonding dampens iminium electrophilicity, slowing the reaction. |
| 5 | DCM | TFA (0.1) | 0 to 25 | 4 | 78 | Strong acid induces minor pyrrole polymerization, complicating purification. |
Note: Data represents standard optimization metrics for the reaction of 1-(2-aminoethyl)pyrrole with a standard arylglyoxal derivative.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By isolating the imine formation from the acid-catalyzed cyclization, the chemist can analytically confirm the success of the first step before initiating the irreversible second step, thereby preventing the accumulation of complex side products.
Materials Required:
-
1-(2-Aminoethyl)pyrrole (1.0 equiv)
-
Carbonyl substrate (e.g., Arylglyoxal or Perfluoroalkyl ketone) (1.0 equiv)
-
Glacial Acetic Acid (AcOH) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
-
Saturated aqueous NaHCO
and Brine
Step-by-Step Methodology:
Phase 1: Imine Condensation
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve the carbonyl substrate (1.0 mmol) in 10 mL of anhydrous DCM.
-
Addition: Add 1-(2-aminoethyl)pyrrole (1.0 mmol) dropwise to the stirring solution at room temperature (25 °C).
-
Validation Checkpoint 1 (TLC/LC-MS): Stir for 30–60 minutes. Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. Causality: You must confirm the complete consumption of the starting amine and the appearance of the imine mass
before proceeding. Adding acid prematurely will result in the degradation of unreacted pyrrole.
Phase 2: Acid-Promoted Cyclization 5. Cooling: Once imine formation is verified, cool the reaction mixture to 0 °C using an ice-water bath. Causality: Protonation is exothermic; cooling prevents local hot spots that could trigger pyrrole dimerization. 6. Catalysis: Add glacial AcOH (1.0 mmol) dropwise over 2 minutes. 7. Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. 8. Validation Checkpoint 2 (TLC): Monitor the reaction via TLC (typically 7:3 Hexanes:Ethyl Acetate). The highly fluorescent pyrrolo[1,2-a]pyrazine product will appear as a distinct new spot under 254 nm UV light.
Phase 3: Quenching and Isolation
9. Quenching: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO
Step-by-step workflow for the Pictet-Spengler cyclization protocol.
References
-
Ghavami, M., et al. "Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents." ACS Omega, 2023, 8(44): 41602–41615. URL:[Link]
-
Sanaboina, C., et al. "Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy." Letters in Organic Chemistry, 2023, 20(10): 916-921. URL:[Link]
Application Note: One-Pot Synthesis of Dihydropyrrolo[1,2-a]pyrazines
Executive Summary
The dihydropyrrolo[1,2-a]pyrazine scaffold represents a privileged heterocyclic core in medicinal chemistry, exhibiting potent activity as NMDA receptor positive allosteric modulators (PAMs) , PIM kinase inhibitors , and HIV-1 integrase inhibitors . Traditional synthetic routes often involve multi-step sequences (e.g., separate N-alkylation and cyclization steps) that suffer from low atom economy and extensive purification requirements.
This Application Note details three high-efficiency one-pot protocols for synthesizing this scaffold. By leveraging Multicomponent Reactions (MCRs) and Domino Cyclization sequences , researchers can access diverse substitution patterns with reduced solvent waste and operational complexity.
Key Applications
-
Neurology: Development of GluN2C/D-selective NMDA modulators.
-
Oncology: Synthesis of cytotoxic agents targeting PIM kinases.
-
Diversity-Oriented Synthesis (DOS): Rapid generation of fragment libraries.
Mechanistic Pathways & Strategic Selection
We present three distinct protocols, each accessing a specific chemical space within the pyrrolo[1,2-a]pyrazine class.
| Protocol | Reaction Type | Primary Product Class | Key Advantages |
| A | Green MCR | 1-Aryl-substituted dihydropyrrolo[1,2-a]pyrazines | Water-based, catalyst-recyclable, high atom economy.[1] |
| B | Lewis Acid Domino | 1-Phosphonyl-dihydropyrrolo[1,2-a]pyrazines | Introduces phosphonate handle; high functional density. |
| C | Sequential Ugi | Dihydropyrrolo[1,2-a]pyrazine-1,6-diones | Access to peptidomimetic "dione" scaffolds.[2] |
Mechanistic Logic (Protocol A)
The green synthesis (Protocol A) relies on the dual nucleophilicity of ethylenediamine. The reaction proceeds via an initial Michael addition to an acetylenedicarboxylate, forming a reactive enamine intermediate. This intermediate then engages a
Figure 1: Mechanistic cascade for the three-component synthesis of dihydropyrrolo[1,2-a]pyrazines.
Detailed Experimental Protocols
Protocol A: Green Aqueous Synthesis (Nanoparticle Catalyzed)
Target: 1-Aryl-substituted derivatives. Green Metric: Water solvent, magnetic catalyst recovery.
Materials
-
Amine: Ethylenediamine (1.2 equiv)
-
Alkyne: Dimethyl acetylenedicarboxylate (DMAD) or Diethyl acetylenedicarboxylate (DEAD) (1.2 equiv)
-
Electrophile:
-Nitrostyrene derivative (1.0 equiv) -
Solvent: Deionized Water
-
Catalyst: Fe
O @SiO @L-Arginine-SA (or 10 mol% -TSA as a standard alternative)
Step-by-Step Procedure
-
Pre-Activation: In a 25 mL round-bottom flask, dissolve DMAD (1.2 mmol) in water (5 mL). Add ethylenediamine (1.2 mmol) dropwise.
-
Observation: The solution may warm slightly. Stir at room temperature for 10–15 minutes to form the initial enamine adduct.
-
-
Component Addition: Add the
-nitrostyrene derivative (1.0 mmol) and the catalyst (e.g., 20 mg of magnetic nanoparticles or 10 mol% acid catalyst). -
Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Reaction is typically complete in 3–5 hours.
-
-
Work-up:
-
If using magnetic catalyst: Place a magnet under the flask to sequester the catalyst. Decant the supernatant.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) (
mL). -
Drying: Dry combined organics over anhydrous Na
SO and concentrate under reduced pressure.
-
-
Purification: Purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexane).
Protocol B: Sc(OTf) -Catalyzed Phosphonylation
Target: Functionalized 1-phosphonate derivatives. Mechanism: Kabachnik–Fields / Intramolecular Cyclodehydration.
Materials
-
Substrate: 2-Formylpyrrole (or N-substituted derivative) (1.0 equiv)
-
Amine: Primary amine (e.g., p-anisidine) (1.1 equiv)
-
Phosphite: Triethyl phosphite (1.2 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5–10 mol%) -
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Procedure
-
Mixing: In a sealed tube or reaction vial, combine 2-formylpyrrole (1.0 mmol), the primary amine (1.1 mmol), and triethyl phosphite (1.2 mmol) in MeCN (3 mL).
-
Catalysis: Add Sc(OTf)
(0.05 mmol). -
Reaction: Stir at room temperature for 1 hour, then heat to 60 °C for 4–8 hours.
-
Checkpoint: The initial step forms the imine (Schiff base). The heating step promotes the phosphite addition and subsequent cyclization.
-
-
Work-up: Quench with water (5 mL). Extract with EtOAc. Wash with brine.
-
Purification: Recrystallization from EtOH often yields pure product; otherwise, use column chromatography (DCM/MeOH 95:5).
Scope and Limitations
The following table summarizes the substrate tolerance for Protocol A (Green MCR), which is the most robust for general scaffold construction.
| Variable Component | Example Substrate | Yield (%) | Notes |
| Diamine | Ethylenediamine | 85–92 | Essential for the 6-membered ring formation. |
| Alkyne | DMAD (Methyl ester) | 88 | High reactivity; standard benchmark. |
| Alkyne | DEAD (Ethyl ester) | 85 | Slightly slower than DMAD due to sterics. |
| Nitrostyrene | 4-Cl- | 90 | Electron-withdrawing groups accelerate reaction. |
| Nitrostyrene | 4-OMe- | 78 | Electron-donating groups require longer reflux times. |
| Nitrostyrene | 2-NO | 65 | Steric hindrance at ortho position reduces yield. |
Troubleshooting & Optimization
Common Failure Modes
-
Incomplete Cyclization:
-
Polymerization of Nitrostyrene:
-
Low Solubility in Water (Protocol A):
-
Solution: Add a co-solvent like Ethanol (10–20% v/v) to improve homogeneity without disrupting the "green" aqueous effect.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot aqueous synthesis.
References
-
Green Aqueous MCR Protocol: Nasab, R. R., et al. "One-pot Multicomponent Synthesis of pyrrolo[1,2-d][1,4]benzoxazines and pyrrolo[1,2-a]pyrazines in Water Catalyzed by Fe3O4@SiO2@L-Arginine-SA Magnetic Nanoparticles." Current Organic Synthesis, 2021 .
-
Sc(OTf)3 Catalyzed Protocol: Kim, I., et al. "One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates: multi-functionalization of a pyrazine unit." Organic & Biomolecular Chemistry, 2014 .
-
Biological Relevance (NMDA Modulators): Irvine, M. W., et al. "Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor." Journal of Medicinal Chemistry, 2020 .
-
Post-Ugi Cyclization Strategies: Singh, S. P., et al. "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation."[6] The Journal of Organic Chemistry, 2022 .
-
Review of Synthetic Strategies: Winant, P., et al.[7] "A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones." Organics, 2021 .[1][8]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
Executive Summary
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic core found in numerous bioactive natural products (e.g., peramine, longamide B) and synthetic pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase pathways. Conventional thermal synthesis of this fused system often suffers from prolonged reaction times (12–48 hours), harsh conditions, and variable yields due to the sensitivity of the electron-rich pyrrole ring to oxidation.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while significantly improving regioselectivity and yield. We focus on the modified Pictet-Spengler cyclization , a robust and "green" pathway ideal for generating diversity-oriented libraries for drug discovery.
Scientific Background & Mechanistic Insight
Why Microwave Irradiation?
In the context of pyrrolo[1,2-a]pyrazine synthesis, microwave irradiation offers two distinct mechanistic advantages over conventional heating:
-
Selective Dielectric Heating: Polar intermediates (such as the iminium ion formed during the Pictet-Spengler reaction) couple efficiently with microwave energy, leading to rapid "in-core" heating that accelerates the rate-determining cyclization step.
-
Superheating Effect: In sealed vessels, solvents can be heated significantly above their atmospheric boiling points, overcoming activation energy barriers for the intramolecular electrophilic aromatic substitution on the pyrrole ring.
Reaction Pathway
The synthesis proceeds via the condensation of 1-(2-aminoethyl)pyrrole with an aldehyde to form a Schiff base (imine), followed by an acid-mediated intramolecular cyclization.
Figure 1: Mechanistic pathway for the Pictet-Spengler cyclization to form the pyrrolo[1,2-a]pyrazine core.[1]
Experimental Protocols
Protocol A: Green Synthesis (Aqueous/Ethanolic)
This protocol utilizes p-Dodecylbenzenesulfonic acid (p-DBSA) as a surfactant-type catalyst, allowing the reaction to proceed in water or aqueous ethanol. This is the preferred method for high-throughput library generation due to its operational simplicity.
Reagents:
-
1-(2-aminoethyl)pyrrole (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
p-DBSA (10 mol%)
-
Solvent: Water or Ethanol:Water (1:1)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave process vial, dissolve 1-(2-aminoethyl)pyrrole (1.0 mmol) and the corresponding aldehyde (1.1 mmol) in 3 mL of solvent.
-
Catalyst Addition: Add p-DBSA (0.1 mmol). If using water, the mixture may appear as a suspension; the surfactant nature of p-DBSA aids solubility upon heating.
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in the microwave reactor. Apply the following parameters:
-
Temperature: 120 °C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3 x 5 mL), dry over Na₂SO₄, and concentrate.
Protocol B: Acid-Mediated Cyclization (Difficult Substrates)
For sterically hindered aldehydes or electron-deficient systems, a stronger acid and higher temperature are required.
Reagents:
-
1-(2-aminoethyl)pyrrole (1.0 equiv)
-
Aryl Aldehyde (1.2 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve amine and aldehyde in DCE (4 mL) in a microwave vial.
-
Activation: Add TFA dropwise at 0°C (ice bath) to prevent exotherms, then seal the vial.
-
Irradiation:
-
Temperature: 140 °C
-
Pressure Limit: 15 bar (Critical safety parameter for DCE)
-
Hold Time: 10 minutes
-
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
Data Analysis & Optimization
Comparative Yields (Thermal vs. Microwave)
The following data illustrates the efficiency gain using Protocol A (Green Synthesis).
| Entry | Aldehyde Substituent (R) | Thermal Conditions | Thermal Yield | MW Conditions (120°C) | MW Yield |
| 1 | Phenyl | Reflux, 12 h | 65% | 15 min | 92% |
| 2 | 4-Methoxy | Reflux, 14 h | 58% | 15 min | 88% |
| 3 | 4-Nitro | Reflux, 18 h | 45% | 20 min | 81% |
| 4 | 2-Chloro | Reflux, 24 h | 40% | 20 min | 78% |
Optimization Logic
-
Solvent Choice: Water/Ethanol is preferred for "Green" protocols. However, if the aldehyde is highly lipophilic, switch to DCE or Toluene (Protocol B).
-
Temperature: Do not exceed 160°C. Above this threshold, the pyrrole ring becomes susceptible to polymerization/decomposition.
-
Oxidation: The products obtained are 1,2,3,4-tetrahydro derivatives. To obtain the fully aromatic pyrrolo[1,2-a]pyrazine, a subsequent oxidation step (e.g., DDQ, MW 100°C, 5 min) is required.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis process.
References
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 2016. Link
-
Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents. Journal of Chemistry, 2021. Link
-
Microwave-Assisted Pictet–Spengler Reaction. Tetrahedron Letters, 2006. (Cited context for Protocol B conditions). Link
-
Van Leusen Reaction Mechanism and Applications. Organic Chemistry Portal. Link
Sources
N-alkylation protocols for pyrrolopyrazine ring systems
Application Note: High-Precision N-Alkylation Protocols for 5H-Pyrrolo[2,3-b]pyrazine Scaffolds
Abstract & Strategic Importance
The 5H-pyrrolo[2,3-b]pyrazine ring system is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere to 7-azaindole and quinoxaline. It is extensively utilized in the development of type I and type II kinase inhibitors (e.g., JAK, FGFR, and PI3K inhibitors) due to its ability to form key hydrogen bonds within the ATP-binding pocket.
However, functionalizing this scaffold presents a unique challenge: the regiochemical dichotomy . The molecule contains an acidic pyrrole nitrogen (pKa ~13–14) and two basic pyrazine nitrogens. Successful N-alkylation requires protocols that strictly favor the anionic pyrrole nitrogen over the neutral pyrazine nitrogens to prevent the formation of unproductive quaternary ammonium salts.
This guide details three field-validated protocols to achieve high-yield N-5 alkylation, ranging from classical anionic displacement to modern Mitsunobu coupling.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic landscape of the substrate.
-
The Nucleophile: Deprotonation of the N-5 position yields a pyrazine-fused pyrrolide anion. This anion is resonance-stabilized but retains high nucleophilicity.
-
The Trap: The pyrazine nitrogens (N-1 and N-4) possess lone pairs available for electrophilic attack. Under neutral conditions, alkylating agents may react here, leading to N-alkylation at the wrong site (quaternization).
-
The Solution: Using a base strong enough to fully deprotonate N-5 (generating the superior nucleophile) or employing steric/chelation control ensures the electrophile reacts exclusively at the pyrrole nitrogen.
Visual 1: Reaction Mechanism & Regiochemical Pathways
Caption: Mechanistic divergence in pyrrolopyrazine alkylation. Strong base favors the anionic pathway (green), minimizing competitive quaternization (red).
Experimental Protocols
Protocol A: The "Sledgehammer" Method (NaH / DMF)
Best for: Simple, unhindered primary alkyl halides and stable electrophiles.
This method utilizes Sodium Hydride (NaH) to irreversibly deprotonate the pyrrole NH. The resulting anion is highly reactive.
Reagents:
-
5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil, 1.2 – 1.5 equiv)
-
Alkyl Halide (1.1 – 1.3 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 – 0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solubilization: Dissolve the pyrrolopyrazine substrate in anhydrous DMF. Cool to 0 °C in an ice bath.
-
Deprotonation: Add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (indicating anion formation).
-
Alkylation: Add the alkyl halide (dissolved in minimal DMF if solid) dropwise to the cold solution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass M+R).
-
Quench: Cool to 0 °C and carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.
Critical Note: If the alkyl halide is volatile (e.g., MeI, EtI), perform the reaction in a sealed tube to prevent reagent loss.
Protocol B: The "Soft" Base Method (Cs₂CO₃ / MeCN)
Best for: Substrates with base-sensitive functional groups (esters, nitriles) or complex electrophiles.
Cesium Carbonate provides a "cesium effect," where the large cation assists in solubility and stabilizes the transition state without the harsh basicity of hydride anions.
Reagents:
-
Substrate (1.0 equiv)
-
Cs₂CO₃ (2.0 – 3.0 equiv)
-
Alkyl Halide/Tosylate (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Mixing: In a reaction vial, combine the substrate, alkyl halide, and Cs₂CO₃.
-
Solvent: Add MeCN.
-
Heating: Heat the mixture to 50–80 °C for 4–12 hours.
-
Why Heat? Unlike NaH, carbonate bases are weaker; thermal energy is required to drive the equilibrium toward the deprotonated species and overcome the activation energy of the SN2 displacement.
-
-
Filtration: Cool to RT. Filter the solids (inorganic salts) through a Celite pad.
-
Purification: Concentrate the filtrate. The residue often requires flash chromatography (DCM/MeOH gradients) as conversion may not be quantitative compared to NaH.
Protocol C: The Mitsunobu Reaction
Best for: Direct alkylation using alcohols (avoiding halide synthesis) and stereochemical inversion of chiral alcohols.
This protocol avoids the formation of discrete anions, instead activating the alcohol to be a leaving group displaced by the acidic pyrrole NH.
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol (R-OH) (1.2 – 1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)[2]
-
DIAD or DEAD (1.5 equiv)[2]
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Workflow:
-
Complex Formation: Dissolve PPh₃ and the Alcohol in anhydrous THF under Argon. Cool to 0 °C .[2][3]
-
Substrate Addition: Add the pyrrolopyrazine substrate.[4]
-
Activation: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.
-
Mechanistic Check: The betaine intermediate formed by PPh₃/DIAD activates the alcohol. The pyrrolopyrazine (pKa ~13) is acidic enough to protonate the betaine, allowing the reaction to proceed.
-
-
Reaction: Stir at RT for 12–24 hours.
-
Workup: Concentrate directly.
-
Purification: Triturate with ether to precipitate triphenylphosphine oxide (TPPO) or proceed directly to column chromatography. Note: TPPO removal can be difficult; consider polymer-supported PPh₃ for easier cleanup.
Visual 2: Protocol Selection Decision Tree
Caption: Decision matrix for selecting the optimal N-alkylation protocol based on electrophile type and substrate stability.
Comparative Data Summary
| Parameter | NaH / DMF | Cs₂CO₃ / MeCN | Mitsunobu (DIAD) |
| Reaction Type | Irreversible Deprotonation | Equilibrium Deprotonation | Redox Dehydration |
| Temperature | 0 °C to RT | 50 – 80 °C | 0 °C to RT |
| Reaction Time | 1 – 4 Hours | 4 – 16 Hours | 12 – 24 Hours |
| Yield (Typical) | High (80–95%) | Moderate (60–80%) | Variable (50–85%) |
| Water Tolerance | Zero (Strictly Anhydrous) | Low | Low |
| Main Byproduct | NaX (Salt) | CsX, HCO₃⁻ | Ph₃P=O, Hydrazine |
| Regioselectivity | Excellent (N-5) | Good (N-5) | Excellent (N-5) |
References
-
Synthesis of FGFR Inhibitors (NaH Protocol)
-
Mitsunobu Reaction Overview
-
General Pyrrolopyrazine Chemistry
-
Regioselective Functionalization
- Title: Regioselective synthesis of dipyrrolopyrazine deriv
- Source:RSC Advances.
- Context: Discusses amination and functionalization strategies that complement N-alkyl
-
Link:[Link]
Sources
- 1. BindingDB BDBM7381 6-(3-Thienyl)[5H]]pyrrolo[2,3-b]pyrazine::6-(thiophen-3-yl)-5H-pyrrolo[2,3-b]pyrazine::Aloisine-Related Compound 3 [bindingdb.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 5h-pyrrolo[2,3-b]pyrazine (C6H5N3) [pubchemlite.lcsb.uni.lu]
Application Note: A Robust Solid-Phase Strategy for the Synthesis of Diverse Pyrrolopyrazine Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including as kinase inhibitors and anti-cancer agents.[1][2] This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of pyrrolopyrazine libraries, a key technology for accelerating the drug discovery process. We will detail a robust and flexible synthetic strategy, grounded in the principles of diversity-oriented synthesis, that enables the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies. This guide will cover the rationale behind the selection of solid supports and linker systems, detailed step-by-step protocols for the key synthetic transformations, and methods for on-bead reaction monitoring and final product characterization.
Introduction: The Significance of Pyrrolopyrazine Scaffolds and the Power of Solid-Phase Synthesis
Pyrrolopyrazine derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their presence in a variety of natural products and synthetic molecules with potent biological activities.[1] The fusion of a pyrrole and a pyrazine ring creates a rigid, three-dimensional structure that can effectively interact with biological targets. The development of novel pyrrolopyrazine-based therapeutics necessitates the synthesis of large and diverse libraries of compounds for high-throughput screening and lead optimization.
Solid-phase synthesis (SPS) offers a distinct advantage over traditional solution-phase chemistry for the construction of such libraries. By anchoring the starting material to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing steps, eliminating the need for time-consuming chromatographic purification between synthetic steps.[3] This feature makes SPS highly amenable to automation and parallel synthesis, significantly accelerating the generation of compound libraries.
This application note will focus on a modular approach to the solid-phase synthesis of pyrrolo[1,2-a]pyrazine libraries, leveraging a sequence of reliable and well-characterized reactions to introduce diversity at multiple positions of the scaffold.
The Strategic Approach: Diversity-Oriented Synthesis on a Solid Support
Our proposed strategy for the solid-phase synthesis of a pyrrolopyrazine library is designed to be both robust and versatile, allowing for the introduction of a wide range of chemical functionalities. The general workflow is depicted below:
Caption: A generalized workflow for the solid-phase synthesis of pyrrolopyrazine libraries.
Core Components of the Synthesis
The Solid Support and Linker Strategy: A Foundation for Success
The choice of resin and linker is critical for a successful solid-phase synthesis. For the synthesis of C-terminally modified pyrrolopyrazines, a highly acid-labile resin is desirable to allow for mild cleavage conditions that will not degrade the final product.
-
2-Chlorotrityl Chloride (2-CTC) Resin: We recommend the use of 2-CTC resin as the solid support. This resin allows for the attachment of the first Fmoc-protected amino acid with minimal risk of racemization. The trityl linker is exceptionally acid-sensitive, permitting cleavage of the final product under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]
-
Traceless Linkers: For applications where any vestige of the linker in the final product is undesirable, a traceless linker strategy can be employed. Silicon-based or sulfone-based linkers, for example, can be designed to be eliminated during the cleavage or a subsequent cyclization step, leaving no trace of their attachment point.[5][6][7][8]
Building Blocks for Diversity
The modular nature of this synthetic strategy allows for the introduction of diversity at three key positions of the pyrrolopyrazine scaffold, originating from:
-
Amino Acids (R¹): A wide variety of natural and unnatural amino acids can be used as the starting point, introducing diversity at the C4 position of the final pyrrolopyrazine.
-
Substituted Pyrrole-2-carboxylic Acids (R²): Commercially available or readily synthesized pyrrole-2-carboxylic acids with various substituents can be incorporated to modify the pyrrole moiety of the scaffold.
-
α-Bromoketones (R³): A diverse array of α-bromoketones can be used to introduce a wide range of substituents at the C1 position of the pyrrolopyrazine core.
Caption: Key points for introducing diversity in the pyrrolopyrazine scaffold.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a pyrrolopyrazine library based on the outlined strategy. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Loading of the First Amino Acid onto 2-CTC Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-protected amino acid (2.0 equiv. relative to resin loading) in anhydrous DCM (5 mL). Add diisopropylethylamine (DIPEA, 4.0 equiv.) and stir for 5 minutes.
-
Loading: Drain the DCM from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 1 hour.
Protocol 2: Elongation of the Peptide Chain and Formation of the Pyrrolopyrazine Core
-
Fmoc Deprotection: Swell the resin in DMF (10 mL) for 30 minutes. Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF (5 x 10 mL).
-
Coupling of Pyrrole-2-carboxylic Acid: In a separate flask, dissolve the desired pyrrole-2-carboxylic acid (3.0 equiv.), HBTU (2.9 equiv.), and HOBt (3.0 equiv.) in DMF (5 mL). Add DIPEA (6.0 equiv.) and stir for 5 minutes to pre-activate. Add the activated solution to the deprotected resin and agitate for 2-4 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Amide Reduction: Swell the resin in anhydrous tetrahydrofuran (THF, 10 mL). Carefully add a solution of borane-THF complex (1 M in THF, 10 equiv.) and agitate at room temperature for 12-16 hours. Quench the reaction by the slow addition of methanol. Wash the resin with THF (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Coupling of α-Bromoketone: Swell the resin in DMF (10 mL). Add the desired α-bromoketone (5.0 equiv.) and DIPEA (5.0 equiv.). Agitate the mixture at 50 °C for 12-16 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Intramolecular Cyclization and Dehydration: Swell the resin in toluene (10 mL). Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv.). Heat the mixture at reflux with a Dean-Stark trap for 12-24 hours to drive the cyclization and remove water. Wash the resin with toluene (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum.
Protocol 3: Cleavage and Product Isolation
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and agitate at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate under a stream of nitrogen and precipitate the crude product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether. Dry the crude product under vacuum.
-
Purification and Analysis: Purify the crude product by preparative reverse-phase HPLC. Characterize the final product by LC-MS and NMR spectroscopy.
On-Bead Reaction Monitoring
To ensure the completion of each synthetic step, on-bead analytical techniques can be employed. This avoids the need for cleavage of a small sample of the resin at each step.
-
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy of a single resin bead can be used to monitor the disappearance of starting materials and the appearance of product-specific vibrational bands.[9]
-
Magic Angle Spinning NMR (MAS-NMR): For more detailed structural information, MAS-NMR can be used to analyze the resin-bound intermediates directly.[1]
-
Colorimetric Tests: Qualitative colorimetric tests, such as the ninhydrin test for primary amines, can provide a rapid indication of reaction completion.
Data Presentation: Representative Reagents and Conditions
| Step | Reagent/Condition | Purpose |
| Loading | Fmoc-Amino Acid, DIPEA, 2-CTC Resin | Attachment of the first building block |
| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group |
| Coupling | Pyrrole-2-carboxylic acid, HBTU/HOBt, DIPEA | Formation of the amide bond |
| Reduction | Borane-THF complex | Reduction of the amide to a secondary amine |
| Alkylation | α-Bromoketone, DIPEA | Introduction of the C1 substituent precursor |
| Cyclization | p-Toluenesulfonic acid, Toluene (reflux) | Formation of the pyrrolopyrazine core |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Release of the final product from the resin |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Insufficient activation time or reagents; Steric hindrance | Increase reaction time, temperature, or excess of reagents; Use a more potent coupling agent (e.g., HATU). |
| Low Cleavage Yield | Incomplete reaction in the final step; Inefficient cleavage cocktail | Confirm completion of the final synthetic step; Increase cleavage time or use a stronger acid cocktail (if the product is stable). |
| Side Product Formation | Incomplete deprotection; Side reactions during cleavage | Ensure complete Fmoc removal before coupling; Optimize the cleavage cocktail with appropriate scavengers. |
Conclusion
The solid-phase synthesis strategy detailed in this application note provides a powerful and efficient platform for the generation of diverse pyrrolopyrazine libraries. By leveraging a modular approach with multiple points of diversity, researchers can rapidly access a wide range of analogs for biological screening and SAR studies. The use of robust and well-established chemical transformations, coupled with the inherent advantages of solid-phase synthesis, makes this a valuable tool in the quest for novel pyrrolopyrazine-based therapeutics.
References
-
Kong, K.-H., Chen, Y., Ma, X., Chui, W. K., & Lam, Y. (2004). Traceless Solid-Phase Synthesis of Nitrogen-Containing Heterocycles and Their Biological Evaluations as Inhibitors of Neuronal Sodium Channels. Journal of Combinatorial Chemistry, 6(6), 928–933. [Link]
-
Craig, D., Robson, M. J., & Shaw, S. J. (Year). Traceless Linkers for Solid-phase Synthesis. Homo- and Hetero-Diels-Alder Reactions of o-Quinodimethanes. Scilit. [Link]
-
Gil, C., & Bräse, S. (2004). Traceless and multifunctional linkers for the generation of small molecules on solid supports. Current Opinion in Chemical Biology, 8(3), 230–237. [Link]
-
Mun, H.-S., & Jeong, J.-H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371–375. [Link]
-
Gomes, P. S. T., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]
-
Zhang, B., et al. (2022). Highly Stereoselective Ugi/Pictet–Spengler Sequence. The Journal of Organic Chemistry, 87(10), 6691–6700. [Link]
-
Do, T. D. (2021). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Peptidomimetics. IntechOpen. [Link]
-
Kim, H. J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350–1356. [Link]
-
Yan, B. (1998). Optimization of Solid-Phase Organic Syntheses by Monitoring Reactions on Single Resin Beads Using FTIR Microspectroscopy. In Optimization of Solid-Phase Combinatorial Synthesis. CRC Press. [Link]
-
Islas-Jácome, A., et al. (2021). Beyond Pseudo-natural Products: Sequential Ugi/Pictet-Spengler Reactions Leading to Steroidal Pyrazinoisoquinolines That Trigger Caspase-Independent Death in HepG2 Cells. ChemMedChem, 16(12), 1945–1955. [Link]
-
Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1981–2006. [Link]
-
Parjane, N. D., et al. (2010). Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. Pharmacologyonline, 1, 221–226. [Link]
-
Martínez-Sánchez, D., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7253. [Link]
-
Orozco-Gonzalez, Y., et al. (2014). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry, 12(34), 6644–6652. [Link]
-
Kumar, A., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(20), 13576–13586. [Link]
-
Tyagi, V., Khan, S., & Chauhan, P. M. S. (2013). Ugi Four-Component Reaction with Tandem Deprotection, Cyclization and Pictet–Spengler Reaction: A Concise Route to N-Fused Polycyclic Indolediketopiperazine Alkaloid Analogues. Synlett, 24(08), 983–988. [Link]
-
ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. Retrieved from [Link]
-
Kumar, R., & Singh, S. (2022). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Bendola Publishing. [Link]
-
Tohmé, S., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemSusChem, 15(13), e202200542. [Link]
-
Xochitiotzi-Flores, E., et al. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry, 12, 1480572. [Link]
-
Moody, C. J., & Rees, C. W. (1998). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][5][6][8]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (20), 329–333. [Link]
-
Yagami, T., et al. (1992). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. International Journal of Peptide and Protein Research, 40(3-4), 344–349. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Traceless Solid-Phase Synthesis of [6,7,8 + 5,6,7]-Fused Molecular Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Hydrogenation of Pyrrolo[1,2-a]pyrazine Precursors
Scientific Rationale & Structural Significance
The pyrrolo[1,2-a]pyrazine scaffold is a privileged bicyclic nitrogen heterocycle embedded in numerous bioactive natural products and synthetic therapeutics, including potent calcium channel blockers[1] and inhibitors of apoptosis proteins (IAPs). In modern drug discovery, transitioning from planar, fully aromatic pyrrolo[1,2-a]pyrazines to their saturated counterparts—specifically octahydropyrrolo[1,2-a]pyrazines and tetrahydropyrrolo[1,2-a]pyrazines—is highly desirable. This saturation dramatically increases the fraction of sp³-hybridized carbons (
However, the catalytic hydrogenation of these fused nitrogen heteroarenes presents significant chemical hurdles. The inherent thermodynamic stability of the aromatic system, combined with the strong coordination affinity of the multiple nitrogen atoms to transition metals, frequently leads to catalyst poisoning or unwanted carbon-heteroatom bond cleavage[2]. This application note details field-proven, self-validating methodologies for both the exhaustive heterogeneous hydrogenation and the enantioselective homogeneous hydrogenation of these critical precursors.
Mechanistic Insights & Causality in Catalyst Selection
A successful hydrogenation protocol requires matching the catalyst and reaction conditions to the electronic state of the pyrrolo[1,2-a]pyrazine precursor. Do not treat these reductions as generic "hydrogen over palladium" reactions; understanding the underlying causality is critical.
-
Heterogeneous Catalysis (Pd/C, PtO₂): Palladium on carbon (Pd/C) is the workhorse for the exhaustive reduction of partially saturated precursors, such as dihydropyrrolo[1,2-a]pyrazinones, to octahydropyrrolo[1,2-a]pyrazines[3]. Causality: The pyrazine ring is electron-deficient but possesses basic nitrogen lone pairs that can coordinate to and deactivate the Pd surface. By conducting the reaction under acidic conditions (e.g., using TFA), the basic nitrogen is protonated. This protonation serves a dual purpose: it prevents catalyst poisoning and further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly susceptible to hydride addition.
-
Homogeneous Asymmetric Catalysis (Chiral Ir/Ru Complexes): Direct asymmetric hydrogenation of fully aromatic pyrrolo[1,2-a]pyrazines is thermodynamically uphill. Causality: To overcome this, the substrate must be pre-activated. Alkylation of the pyrazine nitrogen (e.g., forming a pyrrolo[1,2-a]pyrazinium salt) disrupts the aromatic stabilization energy. This critical activation step allows chiral Iridium-diphosphine complexes to facilitate a highly enantioselective hydride transfer, yielding chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with excellent enantiomeric excess (ee).
Visualization of Synthetic Workflows
Synthetic workflow for catalytic hydrogenation of pyrrolo[1,2-a]pyrazine precursors.
Experimental Protocols (Self-Validating Systems)
Protocol A: Exhaustive Hydrogenation to Octahydropyrrolo[1,2-a]pyrazine
This protocol utilizes heterogeneous Pd/C catalysis. It is designed as a self-validating system where reaction kinetics (H₂ uptake) dictate the endpoint, preventing over-reduction.
-
Preparation & Acidification: In a high-pressure Parr reactor, dissolve the pyrrolo[1,2-a]pyrazine precursor (10.0 mmol) in 50 mL of anhydrous methanol. Add 1.2 equivalents of trifluoroacetic acid (TFA). Note: The acid additive is mandatory to protonate the pyrazine nitrogen, preventing catalyst poisoning.
-
Catalyst Addition: Under a continuous argon stream (to prevent solvent auto-ignition), carefully add 10 wt% Pd/C (100 mg, ~1 mol% Pd).
-
Hydrogenation: Seal the reactor. Purge the headspace with N₂ gas three times, followed by H₂ gas three times. Pressurize the vessel to 40 psi with H₂.
-
Kinetic Monitoring (Self-Validation): Stir vigorously (800 rpm) at 40 °C. Monitor the H₂ pressure drop continuously. The reaction typically reaches completion within 12–16 hours. A sudden plateau in pressure indicates completion. Critical Checkpoint: Immediately sample the mixture and confirm full saturation via LC-MS (target mass [M+H]⁺ corresponding to the octahydro derivative) to ensure the pyrrole ring hasn't undergone unwanted hydrogenolysis.
-
Workup: Vent the H₂ gas safely and purge with N₂. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and neutralize with saturated aqueous NaHCO₃ to yield the free base octahydropyrrolo[1,2-a]pyrazine.
Protocol B: Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts
Based on the foundational work by Zhou et al., this homogeneous protocol yields highly enantioenriched tetrahydro derivatives.
-
Substrate Activation: React the fully aromatic pyrrolo[1,2-a]pyrazine (5.0 mmol) with benzyl bromide (1.1 eq) in toluene at 80 °C for 4 hours. The corresponding N-benzyl pyrazinium bromide salt will precipitate quantitatively. Filter and dry. Note: This breaks the aromaticity, making the subsequent hydride transfer thermodynamically viable.
-
Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and a chiral bisphosphine ligand (e.g., (R)-SynPhos, 1.1 mol%) in degassed dichloromethane (DCM). Stir for 30 minutes to form the active chiral Ir-complex.
-
Hydrogenation: Transfer the pyrazinium salt and the catalyst solution to a stainless-steel autoclave. Pressurize with H₂ to 600 psi (40 atm). The high pressure is required to overcome the steric hindrance of the activated intermediate.
-
Reaction: Stir at 25 °C for 24 hours.
-
Workup & Validation: Release the pressure slowly. Concentrate the mixture and purify via silica gel chromatography. Self-Validation Checkpoint: Determine the enantiomeric excess (ee) via chiral stationary phase HPLC against a racemic standard (prepared using an achiral catalyst like Ir(COD)Cl₂ / dppb).
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for various catalytic systems applied to the pyrrolo[1,2-a]pyrazine scaffold.
| Catalyst System | Substrate Type | Additive / Activation | Temp (°C) | H₂ Pressure | Yield (%) | Enantiomeric Excess (ee %) |
| 10% Pd/C | Dihydropyrazinone | TFA (1.2 eq) | 40 | 40 psi | 85 - 92 | N/A (Racemic/Diastereomeric) |
| PtO₂ | Aromatic Core | HCl (1.0 eq) | 50 | 60 psi | 78 - 84 | N/A (Racemic) |
| Ir / (R)-SynPhos | Pyrazinium Salt | Benzyl Bromide | 25 | 600 psi | 88 - 95 | 90 - 96 |
| Ru / (S)-BINAP | Pyrazine Core | Chloroformate | 25 | 400 psi | 70 - 80 | 85 - 90 |
References
- Source: Google Patents (US8648074B2)
-
Asymmetric Hydrogenation of Heteroarenes with Multiple Heteroatoms Source: Chemical Reviews (2016) URL:[Link]
-
Synthesis of pyrrolo-pyrrolo-pyrazines via the Pd/C-catalyzed cyclization of N-propargyl pyrrolinyl-pyrrole derivatives Source: Tetrahedron Letters (2019) URL:[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts Source: Organic Letters (2014) URL:[Link]
Sources
Application Note: Purification & Stabilization of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
[1]
Chemical Profile & Stability Assessment
Before initiating purification, it is critical to understand the "personality" of the molecule. 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is not a standard stable organic solid; it is a reactive intermediate.[1]
| Property | Characteristic | Implication for Purification |
| Functionality | Cyclic Imine / Amidine | Highly Basic ( |
| Stability | Moderate | Prone to Hydrolysis (reverts to amide precursor) and Oxidation (aromatizes to pyrazine).[1] |
| Physical State | Oil / Low-melting Solid | Difficult to recrystallize directly; distillation or chromatography preferred.[1] |
| Major Impurities | 1. Starting Amide (N-[2-(1H-pyrrol-1-yl)ethyl]acetamide)2.[1] Aromatized analog3. Polymerized pyrrole tars | Requires separation based on basicity and polarity.[1] |
Structural Context
The compound is typically synthesized via a Bischler-Napieralski cyclization of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide using POCl
Pre-Purification Decision Matrix
Use the following logic flow to select the appropriate purification method based on crude purity and scale.
Figure 1: Decision matrix for selecting the optimal purification workflow.
Detailed Protocols
Method A: Modified Acid-Base Extraction (The "Cleanup")
Best for: Removing non-basic impurities (unreacted amide starting material) and pyrrole polymers.[1]
Principle: The product is basic. It will protonate and dissolve in aqueous acid, while the neutral amide starting material remains in the organic layer.[1]
-
Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acid Extraction: Extract the organic layer with 1.0 M HCl (3 x 10 mL/g).
-
Critical Step: Keep the aqueous phase cold (0°C) to prevent hydrolysis of the imine bond.
-
Observation: The product moves to the aqueous phase (yellow/orange). The dark tars and unreacted amide remain in the EtOAc.
-
-
Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.[1]
-
Basification: Carefully adjust the pH of the aqueous layer to pH 12 using 4.0 M NaOH or solid K
CO while stirring at 0°C.-
Note: The product will oil out as a free base.
-
-
Re-Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 15 mL/g).
-
Drying: Dry combined DCM layers over Na
SO , filter, and concentrate in vacuo at <30°C.
Method B: Buffered Flash Chromatography
Best for: High purity isolation (>98%) when acid-base extraction is insufficient.[1]
Challenge: Standard silica gel is slightly acidic (
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase System: DCM / Methanol / Triethylamine (Et
| Gradient Step | Solvent Composition (v/v) | Purpose |
| Equilibration | DCM + 1% Et | Neutralizes silica acidity.[1] |
| Load | Crude in DCM (minimal volume) | Loading. |
| Elution 1 | 100% DCM | Elutes non-polar impurities.[1] |
| Elution 2 | 95:5 DCM:MeOH + 1% Et | Product Elution (Rf |
| Wash | 90:10 DCM:MeOH + 1% Et | Elutes polar byproducts.[1] |
Protocol:
-
Slurry pack the column using DCM containing 1% Et
N.[1] -
Run the gradient.[1] Collect fractions.
-
Crucial: Evaporate solvents immediately. Do not leave the product dissolved in MeOH/DCM for extended periods to avoid oxidation.
Method C: Stabilization via Salt Formation (Recommended)
Best for: Long-term storage.[1] The free base oil degrades within weeks; the salt is stable for years.
Target Salt: Hydrochloride (HCl) or Oxalate.
-
Dissolution: Dissolve the purified free base (from Method A or B) in anhydrous Diethyl Ether (Et
O) or 1,4-Dioxane .[1] -
Acid Addition: Dropwise add 4.0 M HCl in Dioxane (1.1 equivalents) at 0°C.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Isolation: Filter the solid under a nitrogen blanket (hygroscopic).
-
Washing: Wash the filter cake with cold anhydrous Et
O. -
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (CDCl
):-
Look for the methyl singlet at
2.3 ppm (C1-Me).[1] -
Check for the absence of the amide NH signal (broad, >6 ppm) from the starting material.
-
Aromatization Check: If you see new aromatic protons in the 8.0-9.0 ppm range, the pyrazine ring has oxidized.
-
-
LC-MS:
Common Issues
-
Problem: Product turns black/brown upon storage.
-
Cause: Oxidation of the pyrrole/imine system.
-
Fix: Store only as the HCl salt at -20°C.
-
-
Problem: Low recovery from column.
-
Cause: Product stuck to acidic silica.
-
Fix: Increase Et
N to 2% or switch to Basic Alumina stationary phase.
-
References
-
Bischler-Napieralski Cyclization Mechanism
-
Pyrrolo[1,2-a]pyrazine Synthesis
- Source: "Synthesis and biological evaluation of pyrrolo[1,2-a]pyrazine derivatives." European Journal of Medicinal Chemistry.
- Context: Provides experimental details on the cycliz
-
Purification of Basic Heterocycles
Sources
- 1. CAS 1243415-14-6: 4-methyl-3,4-dihydropyrrolo[1,2-a]pyrazi… [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Hub: Optimizing Pyrrolopyrazine Cyclization
Topic: Improving Yield in Pyrrolo[1,2-a]pyrazine Synthesis Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary & Diagnostic Triage
Welcome to the Technical Support Center. You are likely here because your pyrrolopyrazine cyclization is suffering from low yields (<40%) , polymerization (black tar formation) , or regioselectivity issues .
The pyrrolo[1,2-a]pyrazine scaffold is electronically unique; the pyrrole ring is electron-rich and acid-sensitive, while the pyrazine ring formation often requires electrophilic activation. Balancing these opposing reactivities is the key to high yield.
Diagnostic Matrix: Why is my reaction failing?
| Symptom | Probable Root Cause | Immediate Corrective Action |
| Black/Dark Tar Formation | Acid-Induced Polymerization. Pyrroles are unstable in strong mineral acids (HCl, H₂SO₄) or prolonged exposure to Lewis acids. | Switch to Brønsted acids (e.g., TFA, AcOH) or limit reaction time. Use Microwave (MW) heating to minimize thermal exposure time. |
| Starting Material Stalled | Steric Hindrance / Deactivation. If the pyrrole nitrogen is hindered or the electrophile is deactivated. | Increase Temperature (Reflux |
| Regioisomeric Mixture | Competing Cyclization Modes. (e.g., 6-endo-dig vs. 5-exo-dig in alkyne cyclizations). | Control Electronics. Electron-withdrawing groups on the alkyne favor 6-endo. Change Catalyst: Au(I) often favors 6-endo; Ag(I) may vary. |
| Product Decomposition | Oxidative Instability. Dihydropyrrolopyrazines (intermediates) oxidize to aromatics or degrade. | Aromatize Immediately. Add an oxidant (DDQ, MnO₂) in situ or during workup to force the stable fully aromatic product. |
Visual Troubleshooting Workflows
Workflow A: General Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing yield loss based on reaction appearance and LCMS data.
Optimized Protocols (The "How-To")
Here are two field-validated protocols designed to overcome common pitfalls.
Protocol 1: The "Green" Microwave-Assisted Route
Best for: Rapid library generation, avoiding polymerization, solvent-free/water-based.
The Logic: Microwave irradiation provides rapid, uniform heating that accelerates the cyclization step faster than the rate of pyrrole polymerization.
-
Reagents:
-
Substituted 2-formylpyrrole (1.0 equiv)
-
Diamine or Amino-acetal component (1.1 equiv)
-
Catalyst: Polystyrenesulfonic acid (PSSA) or mild Lewis Acid (
). -
Solvent: Water or Ethanol (Avoid DCE/DCM for MW).
-
-
Procedure:
-
Step 1: Mix reactants in a microwave vial.
-
Step 2: Irradiate at 100–120 °C for 10–20 minutes . (Conventional heating would require 12h+ reflux).
-
Checkpoint: Check LCMS. If intermediate imine is present, extend time by 5 mins.
-
Step 3: Cool to RT. If solid precipitates, filter. If oil, extract with EtOAc.
-
-
Why it works: The high temperature overcomes the activation energy for ring closure immediately, bypassing the "warm-up" phase where tars form.
Protocol 2: The Ugi-Post Condensation Sequence
Best for: Highly substituted scaffolds, diversity-oriented synthesis.
The Logic: This 2-step sequence uses the Ugi Multicomponent Reaction (MCR) to assemble the backbone, followed by an acid-mediated "snap" cyclization.
Caption: Workflow for the Ugi-Post Condensation strategy.
-
Step 1 (Ugi MCR):
-
Combine aldehyde, amine, carboxylic acid, and isocyanide in Methanol (concentration 1M).
-
Stir at RT for 24h.
-
Checkpoint: Ensure isocyanide odor is gone. Evaporate MeOH.
-
-
Step 2 (Cyclization):
-
Dissolve crude Ugi adduct in DCE (Dichloroethane) .
-
Add TFA (10-20%) .
-
Heat to 60–80 °C or use MW (100 °C, 15 min).
-
Critical Stop: If the solution turns black instantly, lower temp to 40 °C.
-
-
Step 3 (Optional Gold Catalysis):
-
For alkyne-containing adducts, use AuCl(PPh₃)/AgOTf (5 mol%) in DCM to catalyze the specific 6-endo-dig cyclization [4].
-
Advanced Optimization: Regioselectivity
A common failure mode in alkyne-mediated cyclizations is obtaining the wrong isomer (e.g., 5-exo vs 6-endo).
-
The Issue: The nucleophilic nitrogen can attack either the internal or terminal carbon of the alkyne.[1]
-
The Fix (Solvent Effect):
-
Standard Solvents (DCM/THF): Often yield mixtures.
-
Fluorinated Alcohols (TFE/HFIP): These solvents are strong Hydrogen-Bond Donors (HBD). They coordinate to the carbonyl or alkyne, increasing electrophilicity and often locking the conformation to favor the 6-endo-dig product (the pyrazine ring) over the 5-membered byproduct [6].
-
Data Comparison: Solvent Effects on Yield
| Solvent | Temperature | Yield (%) | Regio-Ratio (6-endo : 5-exo) |
| Toluene | 110 °C | 45% | 60 : 40 |
| DCE | 80 °C | 52% | 70 : 30 |
| Ethanol (MW) | 120 °C | 85% | >95 : 5 |
| TFE (Trifluoroethanol) | 60 °C | 78% | >98 : 2 |
Frequently Asked Questions (FAQ)
Q: My product is unstable on silica gel during purification. How do I purify? A: Pyrrolopyrazines can be acid-sensitive.
-
Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading.
-
Eluent: Add 1% TEA to your DCM/MeOH mobile phase.
-
Alternative: Use neutral alumina instead of silica.
Q: I see a "dihydro" intermediate by LCMS that won't convert to the final aromatic product. A: This is common. The driving force for aromatization might be low.
-
Fix: Add DDQ (1.1 equiv) or MnO₂ (5 equiv) to the reaction mixture and stir at RT for 1 hour. This forces the oxidation of the dihydropyrrolopyrazine to the fully aromatic pyrrolopyrazine.
Q: Can I use HCl instead of TFA? A: Avoid HCl if possible. The chloride ion is nucleophilic and can cause side reactions, and the strong acidity often polymerizes the electron-rich pyrrole ring. TFA is milder, and its conjugate base is non-nucleophilic.
References
-
Varma, R. S., et al. "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles." MDPI, 2016. Link
-
Van der Eycken, E., et al. "Microwave-assisted synthesis of pyrrolo[1,2-a]pyrazine derivatives." RSC Advances, 2020. Link
-
Singh, S. P., et al. "Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation." The Journal of Organic Chemistry, 2022. Link
-
Ohno, H., et al. "Design of Pyrazolo-pyrrolo-pyrazines via AuCl3-Catalyzed Cyclization." The Journal of Organic Chemistry, 2015. Link
-
Balalaie, S., et al. "One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence." Journal of Organic Chemistry, 2012. Link
-
BenchChem Technical Guides. "Regioselectivity issues in the synthesis of substituted pyrazoles and fused heterocycles." Link
Sources
Technical Support Center: Stabilizing Dihydropyrrolo[1,2-a]pyrazines
Here is the Technical Support Center guide for preventing oxidation in dihydropyrrolo[1,2-a]pyrazines.
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Prevention of Oxidative Dehydrogenation & Autoxidation Case ID: DPP-OX-PREV-001
Executive Summary: The Stability Paradox
The Core Issue: Dihydropyrrolo[1,2-a]pyrazines are chemically "eager" to degrade. Unlike their fully aromatic counterparts (pyrrolo[1,2-a]pyrazines), the dihydro- variants possess a partially saturated ring (typically at the C3-C4 positions). The driving force for their instability is thermodynamic aromatization . Losing two hydrogen atoms allows the system to achieve a fully conjugated, planar, aromatic state, which is significantly lower in energy.
Your Goal: You are fighting thermodynamics. To maintain the dihydro scaffold, you must block the oxidative dehydrogenation pathway driven by air (autoxidation), light, and acidic media.
Mechanism of Failure (Root Cause Analysis)
Understanding how the molecule dies is the first step to saving it. The oxidation is rarely a random event; it is a specific sequence often catalyzed by trace metals or photo-excitation.
The Oxidative Dehydrogenation Pathway
The transition from the dihydro form to the aromatic form usually proceeds via a radical intermediate or an iminium ion, accelerated by molecular oxygen.
Figure 1: The oxidative dehydrogenation cascade. The system naturally seeks the stability of the fully aromatic cluster (black node).
Troubleshooting Guide: Experimental Workflows
This section addresses specific failure points in the synthetic pipeline.
Phase A: Reaction & Quenching
Issue: The reaction mixture turns dark/tarry before workup. Diagnosis: In situ autoxidation catalyzed by basic conditions or dissolved oxygen.
| Parameter | Standard Protocol (Risky) | Stabilized Protocol (Recommended) |
| Solvent | HPLC Grade (from bottle) | Sparged Anhydrous Solvents (Ar/N2 for 15 min) |
| Atmosphere | Nitrogen Balloon | Positive Pressure Argon Manifold (Ar is heavier than air) |
| Temperature | Room Temperature | 0°C to -10°C (Kinetic control slows oxidation) |
| Monitoring | TLC (Air exposed) | Aliquot Quench (Dilute into degassed solvent before TLC) |
Phase B: Purification (The Danger Zone)
Issue: Product degrades on the silica column (streaking, color change, yield loss). Diagnosis: Silica gel is slightly acidic and acts as a surface oxidant for nitrogen heterocycles.
Protocol: The "Neutralized" Workup
-
Avoid Standard Silica: Do not use untreated silica gel. The acidic surface protons catalyze the formation of the iminium intermediate.
-
Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N) . This neutralizes acidic sites.
-
Alternative Stationary Phase: If the compound is highly sensitive, switch to Neutral Alumina (Brockmann Grade III) .
-
Speed is Critical: Flash chromatography must be flash. Do not let the compound sit on the column.
Phase C: Storage & Handling
Issue: Purity drops from >98% to 90% after 1 week in the freezer. Diagnosis: "Freezer Burn" via oxygen permeation or light degradation.
-
Vessel: Amber glass vials (UV protection) with Teflon-lined caps.
-
Headspace: Purge vial with Argon before capping. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
-
State: Store as a solid if possible. Solutions (especially in chlorinated solvents like DCM/CHCl3) generate HCl and radicals over time.
Validated Workflow: Safe Isolation Protocol
Use this decision tree to determine the safest purification route for your specific derivative.
Figure 2: Decision matrix for purification stationary phases to minimize oxidative stress.
Frequently Asked Questions (FAQs)
Q1: Can I use DDQ to purify my compound? A: Absolutely not. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is specifically used as a reagent to force the oxidation of dihydropyrrolo[1,2-a]pyrazines into the aromatic form. Avoid all quinone-based oxidants.
Q2: My NMR shows a mix of "dihydro" and "aromatic" peaks. Is this equilibrium? A: No, it is likely irreversible degradation. Once the aromatic ring forms, it will not revert to the dihydro form under standard conditions. You must repurify or re-synthesize.
Q3: Why does my compound turn red/brown in Chloroform (CDCl3)? A: Chloroform is naturally acidic (forming HCl over time) and can contain phosgene/radicals if not stabilized.
-
Fix: Filter CDCl3 through basic alumina before use, or switch to DMSO-d6 or Benzene-d6 for NMR analysis, as these are less prone to promoting radical autoxidation.
Q4: Is the "3,4-dihydro" isomer more stable than the "1,2-dihydro"? A: Generally, the 3,4-dihydro isomer is the most common synthetic intermediate (e.g., from N-acyl 2-substituted pyrroles). However, it is highly susceptible to oxidative dehydrogenation because the C3-C4 bond is the only thing stopping the pyrazine ring from becoming aromatic.
References & Authority
The protocols above are grounded in the mechanistic understanding of nitrogen heterocycle oxidation and specific synthetic literature regarding the pyrrolo[1,2-a]pyrazine scaffold.
-
Synthetic Strategies: Winant, P., et al.[1][2] "A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones." Organics, 2021.[1][3][4] Link
-
Relevance: Details the construction of the scaffold and implicitly highlights the stability differences between the dihydro and aromatic forms.
-
-
Oxidative Dehydrogenation Mechanism: Galkin, M.V., et al. "1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines: synthesis and reactions." Chemistry of Heterocyclic Compounds. Link
-
Relevance: Discusses the "unexpected" aromatization and the chemical driving forces behind the elimination of hydrogen/leaving groups to form the aromatic system.
-
-
General Antioxidant Strategies for Heterocycles: Valgimigli, L., et al. "Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants." Accounts of Chemical Research, 2015. Link
-
Relevance: Provides the foundational theory for using inert handling and radical suppression to prevent autoxidation in nitrogenous systems.
-
-
Medical Applications & Stability: Lee, S., et al.[5] "4-Acyl-3,4-dihydropyrrolo[1,2-a]pyrazine Derivative Rescued the Hippocampal-Dependent Cognitive Decline."[5] ACS Chemical Neuroscience, 2023.[5] Link[5]
-
Relevance: Demonstrates the utility of the dihydro form as a drug candidate, validating the need for the stabilization protocols described above.
-
Sources
Technical Support Center: Solubility Enhancement of Pyrrolopyrazine Derivatives
Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Solubility & Bioavailability for Pyrrolopyrazine Scaffolds
Introduction: The "Brick Dust" Challenge
User Query: Why are my pyrrolopyrazine analogs insoluble even in organic solvents, and why do they precipitate immediately in aqueous buffer?
Scientist's Diagnostic:
Pyrrolopyrazine derivatives often fall into the "Brick Dust" category of the Yalkowsky solubility classification. Their planar, rigid heteroaromatic structure promotes strong
This guide addresses the specific physicochemical hurdles of the pyrrolopyrazine core: high melting point (
Module 1: Chemical Modification & Pre-Formulation
Q: My lead compound has a melting point of 240°C and is insoluble. How can I modify the scaffold without losing potency?
A: You must disrupt the planarity of the crystal lattice.
High melting points indicate stable crystal packing. To lower
Troubleshooting Protocol: The "Escape from Flatland" Strategy
-
Introduce
Centers: Replace planar aromatic substituents (e.g., phenyl) with non-planar aliphatic rings (e.g., piperazine, morpholine, or bridged bicycles). This disrupts the stacking. -
Ortho-Substitution: Introduce a methyl or chloro group at the ortho position of any pendant phenyl ring. This forces the ring to twist out of plane relative to the pyrrolopyrazine core, reducing packing efficiency.
-
Reduce LogP: If LogP > 3.5, introduce polar surface area (PSA) via solubilizing tails (e.g., N-methylpiperazine).
Decision Workflow: Intrinsic Solubility Optimization
Figure 1: Decision tree for distinguishing between lattice-energy limited (Brick Dust) and lipophilicity-limited (Grease Ball) solubility issues.
Module 2: Salt Selection for Weak Bases
Q: I tried making an HCl salt, but it dissociates or is hygroscopic. Why?
A: The pyrrolopyrazine nitrogen is often a very weak base (pKa < 4). Standard salts like Hydrochloride (HCl) require a basic center with a pKa > 4-5 to form a stable salt that resists disproportionation in water (pH 7). If your drug's pKa is too low, the salt will hydrolyze back to the free base immediately upon contact with moisture or buffer.
Technical Recommendation:
Switch to Sulfonic Acids . Strong acids like methanesulfonic acid (mesylate) or p-toluenesulfonic acid (tosylate) have much lower pKa values (approx -2), providing a sufficient
Salt Selection Matrix
| Drug pKa Range | Recommended Counter-ion | Why? |
| > 6.0 | Hydrochloride, Acetate, Lactate | Standard pharmaceutical salts; generally stable. |
| 4.0 - 6.0 | Phosphate, Tartrate, Citrate | Requires moderate acid strength; good buffering capacity. |
| < 4.0 | Mesylate, Tosylate, Sulfate | Critical for Pyrrolopyrazines. Strong acids required to ensure |
Protocol: The "Golden Rule of 3" for Salt Screening
Ensure
-
Dissolve free base in acetone or THF (avoid alcohols if ester formation is a risk).
-
Add 1.05 equivalents of acid (e.g., methanesulfonic acid).
-
Cool slowly to induce crystallization.
-
Validation: Perform DSC (Differential Scanning Calorimetry).[1] A true salt will have a distinct, sharp melting point different from the free base.
Module 3: Amorphous Solid Dispersions (ASD)
Q: Salts failed to improve bioavailability in vivo. What is the next step?
A: Move to an Amorphous Solid Dispersion (ASD).[2][3] If the crystal lattice is too stable (brick dust), you must bypass the crystalline state entirely. ASDs trap the drug in a high-energy amorphous state within a polymer matrix.[2] Upon dissolution, this generates a supersaturated solution (the "Spring"), which is then maintained by the polymer (the "Parachute") to prevent precipitation.
Recommended Polymers for Pyrrolopyrazines:
-
HPMC-AS (Hypromellose Acetate Succinate): Best for maintaining supersaturation at neutral pH (intestinal absorption).
-
PVP-VA64 (Copovidone): Excellent for miscibility with hydrophobic heterocycles.
Mechanism Visualization: The Spring and Parachute
Figure 2: The "Spring and Parachute" model. ASDs generate supersaturation (Spring), while polymers like HPMC-AS inhibit recrystallization (Parachute).
Module 4: Troubleshooting Bioassay Precipitation
Q: My compound crashes out of the DMSO stock when added to cell culture media. How do I fix this?
A: This is a "Solvent Shift" precipitation. When you dilute DMSO (high solubility) into aqueous media (low solubility), the drug concentration often exceeds its kinetic solubility limit immediately.
Troubleshooting Guide:
-
Check the "Kinetic Solubility": Do not rely on thermodynamic solubility. Measure solubility by spiking DMSO stock into buffer and reading turbidity (nephelometry) after 4 hours.
-
Use a Co-solvent/Surfactant Mix:
-
Standard: 0.5% DMSO (final).
-
Enhanced: Pre-complex the stock with Captisol (SBE-
-Cyclodextrin) . -
Protocol: Dissolve drug in 100% DMSO. Dilute 1:10 into 20% Captisol/Water. Use this intermediate stock for final dosing. The cyclodextrin encapsulates the hydrophobic pyrrolopyrazine core, preventing aggregation.
-
References
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharm. Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[4][5][6] Advanced Drug Delivery Reviews. Link
-
Baghel, S., et al. (2016). "Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques." Journal of Advanced Pharmaceutical Technology & Research. Link
-
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link
-
Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption." European Journal of Pharmaceutical Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrpns.com [ijrpns.com]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. ijpbr.in [ijpbr.in]
Technical Support Center: Stability of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in solution. Understanding the stability profile is critical for ensuring the accuracy, reproducibility, and validity of experimental results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine in solution?
The stability of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine, like many heterocyclic compounds, is influenced by several environmental factors. The core structure, containing a dihydropyrazine ring fused to a pyrrole ring, has specific chemical features that are susceptible to degradation. The primary factors of concern are:
-
pH: The compound's stability is expected to be pH-dependent. The dihydropyrazine ring contains an imine-like moiety which can be susceptible to hydrolysis under acidic or basic conditions. Studies on related heterocyclic systems, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown them to be labile in acidic media and extremely unstable in alkaline environments[1][2].
-
Oxidation: The pyrrole ring and the dihydropyrazine system can be susceptible to oxidation. The presence of atmospheric oxygen or oxidizing agents (e.g., peroxides in solvents) can lead to the formation of various degradation products.
-
Light: Photodegradation is a common issue for nitrogen-containing heterocyclic compounds. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions[1][3]. It is recommended to store the solid compound protected from light[4].
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures will likely shorten the compound's viable lifespan. The solid form is typically stored at 4°C[4].
Caption: Key factors influencing the stability of the compound in solution.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine are not extensively published, we can infer likely routes based on its chemical structure and data from similar compounds.
-
Aromatization: The dihydropyrazine ring can undergo oxidation or elimination to form the more stable, fully aromatic pyrrolo[1,2-a]pyrazine system. This is a common pathway for similar heterocyclic systems. For example, studies on related 1-(trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a]pyrazines have shown that they can aromatize via the formal elimination of a molecule of hydrogen fluoride when reacting with nucleophiles[5]. This suggests a propensity for the dihydropyrazine ring to achieve aromaticity.
-
Hydrolytic Cleavage: The imine (C=N) bond within the dihydropyrazine ring is a potential site for hydrolysis, particularly under acidic conditions. This would lead to ring-opening, forming one or more new products. Studies on other imide-containing structures like pyrrolo[3,4-c]pyridine-1,3-diones show cleavage of the imide bond during hydrolysis[2].
-
Oxidation: The electron-rich pyrrole nucleus is susceptible to oxidation, which could lead to a variety of degradation products, including ring-opened species or hydroxylated derivatives.
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. longdom.org [longdom.org]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pyrrolopyrazine Salt Crystallization
Topic: Troubleshooting Recrystallization of Pyrrolopyrazine Salts Role: Senior Application Scientist (Process Chemistry) Audience: Pharmaceutical Researchers & Process Chemists
Status: Active Ticket Context: High-value kinase inhibitor intermediates (e.g., JAK, FGFR inhibitors). Common Scaffolds: 5H-pyrrolo[2,3-b]pyrazine, pyrrolo[1,2-a]pyrazine.
Welcome to the advanced troubleshooting hub. Pyrrolopyrazine salts are notoriously difficult to crystallize due to their amphoteric nature, tendency to form solvates, and high propensity for "oiling out" (Liquid-Liquid Phase Separation). This guide moves beyond basic textbook advice to address the specific physicochemical behaviors of this nitrogen-rich scaffold.
Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)
User Query: "My pyrrolopyrazine salt comes out as a sticky gum/oil upon cooling, even with seeding. How do I force a solid lattice?"
Technical Diagnosis:
You are likely operating within the Metastable Miscibility Gap . Nitrogen-rich heterocycles like pyrrolopyrazines often have low melting points in their impure salt forms. If the crystallization temperature (
Troubleshooting Protocol: The "Oiling Out" Rescue Loop
| Step | Action | Mechanistic Rationale |
| 1 | Check Supersaturation ( | Oiling out often occurs at high |
| 2 | Iso-dielectric Solvent Swap | If using MeOH/Et2O, switch to EtOH/MTBE. Pyrrolopyrazines are prone to "oiling" in highly polar/non-polar mismatches. Reduce the polarity gap between solvent/antisolvent. |
| 3 | Temperature Cycling | Cycle temperature between |
| 4 | Seed at Low | Crucial: Add seeds (0.5 wt%) before the cloud point, in the metastable zone, not after oiling has started. |
Visual Workflow: Oiling Out Decision Matrix
Caption: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) in heterocyclic salts.
Part 2: Salt Disproportionation (Free Base Precipitation)
User Query: "I added HCl in ethanol, but the solid isolated is 50% free base and 50% salt. Why isn't the salt forming completely?"
Technical Diagnosis: Pyrrolopyrazines are weak bases (pKa of the pyrazine nitrogen is often ~2-4). If you use a solvent with high water activity or an antisolvent that is too basic (like some grades of technical ether), the salt hydrolyzes. This is Salt Disproportionation .
The "Delta pKa" Rule:
For a stable salt,
Corrective Protocol:
-
Excess Acid Stoichiometry: Do not use 1:1 equivalents. Use 1.05 to 1.1 equivalents of acid to suppress dissociation equilibrium.
-
Water Scavenging: Switch to anhydrous solvents. Water acts as a base relative to strong mineral acids in organic media.
-
Recommendation: Use Trimethyl Orthoformate (TMOF) (1-2%) as a water scavenger in alcoholic crystallization.
-
-
Charge Assisted Hydrogen Bonds: If HCl fails, screen sulfonic acids (Methanesulfonic, p-Toluenesulfonic). The sulfonate anion often forms better
-stacking interactions with the planar pyrrolopyrazine core, stabilizing the lattice.
Part 3: Polymorph Control & Solvate Management
User Query: "My XRPD pattern changes after drying. The crystal form seems unstable."
Technical Diagnosis: Pyrrolopyrazines are prone to forming channel solvates . The planar rings stack, creating voids that trap solvent molecules. Upon drying, the solvent exits, collapsing the lattice into an amorphous or different polymorphic form.
Experimental Workflow: Slurry Conversion (Thermodynamic Control)
To ensure you have the most stable polymorph (Thermodynamic Form) rather than a Kinetic Form:
-
Create a Slurry: Suspend the isolated solid in a solvent where it has low solubility (e.g., IPA or Heptane).
-
Thermal Aging: Stir at 50°C for 24 hours, then cool to 20°C.
-
Solvent Mediated Phase Transformation: The metastable forms (higher solubility) will dissolve and recrystallize as the stable form (lower solubility).
Visual Workflow: Salt Screening & Polymorph Selection
Caption: Workflow for selecting a stable salt form, emphasizing stress testing to detect solvate collapse.
Part 4: Color & Impurity Rejection
User Query: "The product is off-white/brown. How do I remove the color without losing yield?"
Technical Diagnosis: The electron-rich pyrrole ring in the scaffold is susceptible to oxidative degradation, forming colored quinoid-like impurities. These impurities often co-crystallize because they are structurally similar to the product.
Solution:
-
Deoxygenation: Sparge all solvents with Nitrogen/Argon for 15 mins before use.
-
Additive: Add 0.5 wt% Sodium Bisulfite (aqueous wash) or use charcoal filtration while the compound is in free-base form before salt formation. Charcoal is less effective on salts due to ionic interactions.
Summary of Recommended Solvent Systems
| Solvent Type | Specific Solvents | Role in Pyrrolopyrazine Crystallization |
| Good Solvents | DMSO, DMF, NMP | High solubility, but hard to remove. Use only for initial dissolution if necessary. |
| Alcohols | Methanol, Ethanol, IPA | Best balance. Good for proton transfer. IPA often yields stable non-solvated forms. |
| Anti-Solvents | MTBE, Ethyl Acetate | Preferred over Diethyl Ether (safety) and Hexane (oiling out risk). |
| Modifiers | Water (1-5%) | Increases polarity to stop oiling out, but risks hydrolysis. Use with caution. |
References
-
Vertex Pharmaceuticals. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Link
-
BeiGene Ltd. (2024).[4] Polymorph Forms of a 5H-Pyrrolo[2,3-b]pyrazine Derivative (Patent IL316469A).[4] Google Patents. Link
-
BenchChem. (2025).[5] Overcoming Challenges in the Purification of Heterocyclic Compounds. Link
-
American Chemical Society. (2022). Structure and Chemistry of Pyrrolo[1,2-a]pyrazine. Journal of Organic Chemistry. Link
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. IL316469A - POLYMORPH FORMS OF A 5H-PYRROLO [2, 3-b] PYRAZINE DERIVATIVE, METHODS OF PREPARATION, AND USES THEREFORE - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Pyrrolopyrazine Isomers
Welcome to the technical support center for the chromatographic separation of pyrrolopyrazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of these structurally similar compounds. Pyrrolopyrazine scaffolds are prevalent in a wide range of biologically active molecules, and the ability to resolve their isomers is critical for accurate quantification, impurity profiling, and ensuring therapeutic efficacy and safety.[1]
This resource combines foundational chromatographic principles with field-proven troubleshooting strategies to empower you to develop robust and reliable separation methods.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are pyrrolopyrazine isomers, and why is their separation critical?
Pyrrolopyrazine isomers are molecules that share the same chemical formula but differ in the spatial arrangement of their atoms. This category includes:
-
Positional Isomers: Where functional groups are attached to different positions on the pyrrolopyrazine core.
-
Enantiomers/Stereoisomers: Chiral molecules that are non-superimposable mirror images of each other.
The separation of these isomers is paramount because even subtle structural differences can lead to significant variations in pharmacological activity, toxicity, and metabolic profiles.[2][3] For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful.[2] Regulatory agencies mandate the characterization and control of isomeric impurities to ensure drug safety and efficacy.
Q2: What are the primary challenges in separating pyrrolopyrazine isomers by HPLC?
The core challenge lies in their similar physicochemical properties. Isomers often have nearly identical polarity, hydrophobicity, and molecular weight, making them difficult to differentiate with standard chromatographic methods.[4]
-
Positional Isomers: Often exhibit very similar retention times on conventional C18 columns because their overall hydrophobicity is nearly the same.
-
Enantiomers: Cannot be separated on standard (achiral) stationary phases as they have identical physical properties in a non-chiral environment. Their separation requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[3][5]
Q3: What are the recommended starting column chemistries for separating pyrrolopyrazine isomers?
The choice of stationary phase is the most powerful tool for manipulating selectivity.[4]
| Isomer Type | Recommended Stationary Phases | Primary Interaction Mechanism(s) |
| Positional Isomers | Phenyl-Hexyl, Pentafluorophenyl (PFP) | π-π interactions, dipole-dipole, hydrophobic |
| Enantiomers | Polysaccharide-based (e.g., cellulose, amylose derivatives), Macrocyclic glycopeptides | Chiral recognition, inclusion complexes, hydrogen bonding |
While a standard C18 column might be a starting point, it often fails to provide adequate resolution for positional isomers.[4] Phenyl and PFP columns offer alternative selectivities by introducing π-π and dipole-dipole interactions, which can differentiate between isomers based on subtle differences in electron density and molecular shape.[4][6] For enantiomers, a chiral stationary phase is essential to create diastereomeric interactions that allow for separation.[5]
Q4: How does mobile phase pH affect the resolution of pyrrolopyrazine isomers?
Mobile phase pH is a critical parameter, especially since the pyrrolopyrazine core contains nitrogen atoms, making these compounds basic.[7][8] Adjusting the pH can alter the ionization state of the analytes, which in turn significantly impacts their retention and selectivity.[9][10]
-
Ion Suppression: For these basic compounds, increasing the mobile phase pH (e.g., to pH > 8) will suppress their ionization, making them less polar and increasing their retention on a reversed-phase column.[10]
-
Ion Pairing: At a lower pH (e.g., pH < 3), the molecules will be protonated (ionized). This ionized form is more polar and will have less retention.
-
Peak Shape: Operating at a pH close to the analyte's pKa can lead to a mix of ionized and unionized forms, often resulting in poor peak shape (tailing or splitting).[7] It is generally recommended to work at a pH at least 1.5-2 units away from the pKa of the compounds.
Changing the pH is a powerful tool to manipulate selectivity between isomers that may have slightly different pKa values.[8][10]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during method development and provides a logical, step-by-step approach to resolving them.
Problem 1: Poor or No Resolution Between Isomers
-
Symptom: Isomers are co-eluting or appear as a single, broad peak. The resolution (Rs) value is significantly less than the target of 1.5.
Caption: Workflow for troubleshooting poor isomer resolution.
-
Inappropriate Stationary Phase: The primary cause of co-elution is a lack of differential interaction with the stationary phase.
-
Protocol:
-
Identify Isomer Type: Confirm if you are separating positional or chiral isomers.
-
Screen Columns: If separating positional isomers on a C18, switch to a Phenyl-Hexyl or PFP column to leverage π-π interactions.[4] For enantiomers, ensure you are using a Chiral Stationary Phase (CSP).[5]
-
Consult Literature: Search for application notes or papers on similar compounds to guide column selection.
-
-
-
Sub-Optimal Mobile Phase Conditions: The mobile phase composition dictates the elution strength and can be fine-tuned to improve selectivity.
-
Protocol:
-
pH Adjustment: Since pyrrolopyrazines are basic, methodically adjust the mobile phase pH. Create a series of mobile phases with pH values from 3.0 up to 9.0 (ensure your column can tolerate this range).[9] A small change in pH can dramatically alter the selectivity between ionizable compounds.[7][10]
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can influence selectivity. ACN often provides sharper peaks, but MeOH can offer different selectivity due to its hydrogen-bonding capabilities. Perform runs with identical gradients, substituting ACN for MeOH.
-
Temperature Optimization: Temperature affects mobile phase viscosity and mass transfer kinetics. Lowering the column temperature can sometimes enhance the resolution of stereoisomers.[11] Conversely, increasing temperature can improve efficiency.[12] Screen temperatures from 10°C to 50°C in 10°C increments.
-
-
Problem 2: Peak Tailing or Asymmetry
-
Symptom: Peaks are asymmetrical with a tailing factor (Tf) greater than 1.2. This can compromise integration accuracy and resolution.
-
Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the pyrrolopyrazine ring can interact with acidic residual silanol groups on the silica surface of the stationary phase, causing peak tailing.
-
Protocol:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to deprotonate the silanol groups (pH > 4) or decrease the pH to fully protonate the basic analyte (pH < 3). The goal is to have either the analyte or the silanol in a single, neutral state.
-
Use a Base Deactivated Column: Modern columns are often end-capped to minimize residual silanols. Ensure you are using a high-purity, base-deactivated column suitable for basic compounds.
-
Add a Competing Base: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Protocol:
-
Reduce Injection Volume/Concentration: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject a constant volume. If peak shape improves with lower concentration, you are likely experiencing mass overload. Determine the optimal sample load for your column.
-
-
Problem 3: Inconsistent Retention Times
-
Symptom: The retention times of the isomer peaks shift between injections or across a sequence of runs, making peak identification and quantification unreliable.[13]
Caption: Workflow for troubleshooting inconsistent retention times.
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, especially in gradient elution, retention times will drift.[14]
-
Protocol:
-
Ensure Sufficient Equilibration Time: A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column before the first injection and between runs.
-
Monitor Baseline: Do not inject until the detector baseline is stable and flat.
-
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time.
-
Protocol:
-
Fresh Preparation: Prepare mobile phases fresh daily. Buffered mobile phases, in particular, can support microbial growth if left for extended periods.
-
Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and retention time shifts.[13][15]
-
Solvent Volatility: If using a highly volatile solvent component (like TEA), keep the reservoir bottles capped to prevent selective evaporation, which would alter the mobile phase composition.
-
-
-
System Hardware Issues: Leaks or faulty pump components will lead to an inconsistent flow rate and, consequently, shifting retention times.[13][15]
-
Protocol:
-
Pressure Monitoring: Watch the system backpressure during a run. It should be stable. Fluctuations can indicate a leak or a problem with the pump's check valves.[13]
-
Leak Check: Systematically inspect all fittings and connections from the pump to the detector for any signs of leakage.[14]
-
Pump Maintenance: Refer to your instrument's manual for routine maintenance procedures for pump seals and check valves.[15]
-
-
References
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]
-
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. [Link]
-
HPLC TROUBLESHOOTING: A REVIEW. JETIR. [Link]
-
HPLC Troubleshooting Guide. Washington State University. [Link]
-
Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Restek. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Holcapek, M., Jandera, P., Zderadicka, P., & Hruba, L. (2004). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1048(2), 169-176. [Link]
-
Dolan, J. W. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Method Development HPLC. Interchim technology. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Semantic Scholar. [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (2025, October 6). SIELC Technologies. [Link]
-
Fletcher, A. S., Knopp, O., & Shaw, P. N. (2019). Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. Molecules, 24(24), 4501. [Link]
-
Superchi, S., De Riccardis, F., & Scafato, P. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229. [Link]
-
Dehnavi, E., Al-Harrasi, A., & Hussain, J. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(52), 32969-32986. [Link]
-
A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). ResearchGate. [Link]
-
The market of chiral drugs. ScienceDirect. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI. [https://www.mdpi.com/2 symmetry-16-01354]([Link] symmetry-16-01354)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ole.uff.br [ole.uff.br]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. moravek.com [moravek.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jetir.org [jetir.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Resolving Enantiomers of Chiral Pyrrolopyrazine Derivatives
Welcome to the technical support center for the enantiomeric resolution of chiral pyrrolopyrazine derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. It combines troubleshooting, frequently asked questions, and detailed protocols to empower you to develop robust and efficient chiral separation methods.
Section 1: Troubleshooting Guide for Chiral Chromatography (HPLC/SFC)
This section addresses specific experimental failures in a question-and-answer format, focusing on identifying the root cause and implementing a corrective action plan.
Q1: Why am I observing poor or no separation (co-elution) of my pyrrolopyrazine enantiomers?
Answer:
Failure to achieve separation is the most common initial hurdle. The cause is almost always a suboptimal combination of the chiral stationary phase (CSP) and the mobile phase, which fails to generate sufficient enantiorecognition. Pyrrolopyrazine derivatives, containing basic nitrogen atoms, require careful method development.
Root Causes & Solutions:
-
Inappropriate CSP Selection: The primary mechanism of separation on polysaccharide-based CSPs is the formation of transient diastereomeric complexes between the analyte and the chiral selector. If the CSP's structure is not complementary to your analyte, no interaction will occur.
-
Solution: A systematic screening approach is crucial. Do not rely on a single column. Screen a diverse set of polysaccharide-based columns (e.g., those based on amylose and cellulose derivatives) under multiple mobile phase conditions. A typical starting screen is summarized in the table below.
-
-
Incorrect Mobile Phase System: The mobile phase composition dictates the analyte's interaction with the CSP. For basic compounds like pyrrolopyrazines, controlling ionization is key.
-
Solution (Normal Phase - NP): This is often the most successful mode. Start with a simple mobile phase like Heptane/Ethanol or Heptane/Isopropanol. The alcohol acts as a polar modifier.
-
Solution (Polar Organic - PO): Acetonitrile or Methanol with additives can be effective.
-
Solution (Reversed-Phase - RP): While less common for these derivatives, it can work. Use standard RP mobile phases like Acetonitrile/Water or Methanol/Water, but almost always with an additive.
-
Critical Tip: Add a small amount of a basic additive (e.g., 0.1% diethylamine (DEA) or butylamine) to the mobile phase. This will compete with the basic pyrrolopyrazine nitrogens for active sites on the silica surface, dramatically improving peak shape and often enhancing separation.
-
-
Suboptimal Temperature: Enantiomeric recognition is a thermodynamic process (ΔΔG). Temperature directly affects the kinetics and thermodynamics of the interactions.
-
Solution: Screen at different temperatures. Start at ambient (e.g., 25 °C), then try sub-ambient (e.g., 15 °C). Lower temperatures often increase interaction strength and improve resolution, though this can increase analysis time and pressure.
-
| Chiral Stationary Phase (CSP) Type | Typical Column Examples | Primary Mobile Phase System (NP) | Secondary Mobile Phase System (PO/RP) |
| Amylose Tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD / Lux® Amylose-1 | Heptane / Isopropanol (90/10, v/v) | Acetonitrile (+ 0.1% DEA) |
| Cellulose Tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD / Lux® Cellulose-1 | Heptane / Ethanol (80/20, v/v) | Methanol (+ 0.1% DEA) |
| Cellulose Tris(4-methylbenzoate) | Chiralcel® OJ / Lux® Cellulose-2 | Heptane / Isopropanol (90/10, v/v) | Acetonitrile / Water (50/50, v/v) + 0.1% TFA |
| Amylose Tris(5-chloro-2-methylphenylcarbamate) | Chiralpak® AY | Heptane / Ethanol (85/15, v/v) | Methanol (+ 0.1% DEA) |
Q2: My peaks are broad, tailing, or fronting. How can I improve the peak shape?
Answer:
Poor peak shape is typically a sign of undesirable secondary chemical interactions or a physical/mechanical issue in the system. For pyrrolopyrazines, the cause is most often secondary ionic interactions.
Root Causes & Solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms in your pyrrolopyrazine can interact strongly with acidic silanol groups present on the surface of the silica support of the CSP. This leads to significant peak tailing.
-
Solution: Add a basic modifier to your mobile phase. As mentioned above, 0.1% DEA is an excellent starting point in normal phase or polar organic mode. The amine competes for the active sites, preventing your analyte from "sticking" and resulting in sharp, symmetrical peaks. For reversed-phase, an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) can protonate the analyte and silanols, leading to ionic repulsion and better peak shape.
-
-
Sample Overload: Injecting too much mass onto the column saturates the stationary phase, leading to peak fronting or broadening.
-
Solution: Perform a loading study. Systematically decrease the injected concentration/volume until the peak shape becomes symmetrical and retention time stabilizes. For analytical scale, aim for injections of 1-5 µL of a 0.5-1.0 mg/mL solution.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: The ideal scenario is to dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Extra-Column Dispersion: Issues with the instrument itself, such as overly long or wide-bore tubing, can cause peak broadening.
-
Solution: Ensure you are using appropriate small-bore (e.g., 0.005" I.D.) tubing for analytical HPLC/SFC and that all connections are secure and have no dead volume.
-
Q3: My retention times are drifting and my results are not reproducible. What is the cause?
Answer:
Drifting retention times point to an unstable system. The goal is to identify and control the variable that is changing over time.
Root Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations can require longer equilibration times than achiral methods, especially when mobile phase additives are used.
-
Solution: Ensure the column is equilibrated with the mobile phase for at least 20-30 column volumes before the first injection. When changing mobile phases, flush the entire system thoroughly.
-
-
Temperature Fluctuations: As noted, temperature is a critical parameter. Fluctuations in ambient lab temperature can cause retention to shift.
-
Solution: Always use a thermostatted column compartment. Set it to a stable temperature (e.g., 25 °C or 30 °C) for robust and transferable methods.
-
-
Mobile Phase Instability: Volatile solvents (like heptane) can evaporate over time, changing the mobile phase composition and affecting retention. Additives can also degrade.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.
-
Section 2: FAQs - Method Development & Scale-Up
This section provides answers to broader strategic questions about developing and scaling up chiral separation methods for pyrrolopyrazine derivatives.
Q1: What is the most efficient workflow for developing a new chiral separation method?
Answer:
A structured, systematic screening approach is the most efficient path to success. This avoids random "trial-and-error" and ensures key parameters are tested logically. The workflow below illustrates a field-proven strategy.
Caption: Workflow for systematic chiral method development.
Q2: When is Supercritical Fluid Chromatography (SFC) a better choice than HPLC?
Answer:
SFC is an increasingly powerful tool for chiral separations and is often superior to HPLC for pyrrolopyrazine derivatives, especially at the preparative scale. SFC uses supercritical CO2 as the main mobile phase component, which provides distinct advantages.
| Feature | HPLC (Normal Phase) | SFC | Advantage for Pyrrolopyrazines |
| Primary Mobile Phase | Heptane/Hexane | Supercritical CO2 | SFC: CO2 is inexpensive, non-flammable, and easy to remove from collected fractions. |
| Viscosity | Higher | Significantly Lower | SFC: Low viscosity allows for much higher flow rates and faster separations without high backpressure. |
| Diffusivity | Lower | Higher | SFC: Higher diffusivity leads to improved column efficiency and sharper peaks. |
| Solvent Consumption | High | Low | SFC: Greener technology with significantly less organic solvent waste and cost. |
| Typical Run Time | 5-20 min | 1-5 min | SFC: Ideal for high-throughput screening. |
| Preparative Scale-Up | Challenging (solvent removal) | Straightforward (CO2 evaporates) | SFC: The method of choice for purifying large quantities of enantiomers. |
Q3: What are the main challenges when scaling a method from analytical to preparative scale?
Answer:
Scaling up a chiral separation requires more than just using a larger column. The primary goal is to maximize throughput (grams of racemate purified per hour) while maintaining purity.
-
Solubility: Your compound must be highly soluble in the mobile phase to allow for high-concentration injections. This is a major reason why SFC is often preferred, as CO2/alcohol mixtures can be excellent solvents.
-
Loading: The amount of racemic material that can be injected onto the column per run must be optimized. This is determined by performing a loading study .
-
Fraction Collection: The goal is to collect the pure enantiomers while leaving the overlapping mixed fraction behind. The timing of fraction collection must be carefully optimized to balance purity and yield.
-
Solvent Removal: Removing large volumes of solvent (especially high-boiling point solvents) post-purification can be a bottleneck. The ease of removing CO2 and small amounts of alcohol is a key advantage of SFC.
Section 3: Key Experimental Protocols
Protocol 1: General Screening Protocol for Chiral HPLC/SFC
-
Analyte Preparation: Prepare a 1 mg/mL solution of your racemic pyrrolopyrazine derivative in methanol or ethanol.
-
System Preparation: Install the first chiral column (e.g., a Chiralpak AD-H, 4.6 x 150 mm).
-
Mobile Phase A (NP): 90:10 Heptane/Isopropanol + 0.1% DEA.
-
Mobile Phase B (NP): 80:20 Heptane/Ethanol + 0.1% DEA.
-
Mobile Phase C (PO): 100% Methanol + 0.1% DEA.
-
Equilibration: Equilibrate the column with the first mobile phase at a flow rate of 1.0 mL/min for 15 minutes. Set column temperature to 25 °C.
-
Injection: Inject 2-5 µL of the analyte solution.
-
Analysis: Monitor the separation. If no separation is observed, move to the next mobile phase, ensuring proper column flushing and re-equilibration.
-
Iteration: Repeat steps 6-8 for all mobile phases.
-
Column Change: Switch to the next CSP in your screening set and repeat the entire process.
-
Evaluation: Compare all chromatograms to identify the most promising conditions (baseline separation, good peak shape) for further optimization.
Protocol 2: Step-by-Step Guide to a Loading Study for Preparative Separation
-
Method Lock-Down: Use the optimized analytical method with a mobile phase that allows for high analyte solubility (at least 10-20 mg/mL).
-
Initial Low-Load Injection: On your preparative column (e.g., 20 mm I.D.), perform a small, analytical-scale injection (e.g., 0.5 mg). This chromatogram serves as your "ideal" benchmark.
-
Incremental Loading: Double the injected mass in each subsequent run (e.g., 1 mg, 2 mg, 4 mg, 8 mg...). Dissolve the sample at a high concentration to keep the injection volume as small as possible.
-
Monitor Peak Shape: Observe the chromatograms. As you increase the load, the two enantiomer peaks will broaden and merge.
-
Determine Optimal Load: The optimal load is the maximum amount you can inject where the valley between the two peaks does not rise above ~10% of the peak height. This provides a good balance between throughput and separation, allowing for the collection of high-purity fractions.
-
Stacked Injections: For maximum throughput, the next injection can be made before the previous one has fully eluted, a technique known as stacked injections. The timing is set so that the second enantiomer of the first injection elutes just before the first enantiomer of the second injection.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available at: [Link]
- Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker. (General reference, specific link not available).
-
Regis Technologies. (n.d.). Chiral Handbook. A guide often provided by the manufacturer detailing the use of additives and mobile phases for their columns. Available at: [Link]
-
West, C. (2018). A review of the contribution of supercritical fluid chromatography to the analysis of chiral compounds. Journal of Chromatography A, 1548, 1-20. Available at: [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available at: [Link]
Validation & Comparative
Structural Elucidation & Benchmarking: 1H NMR Guide for 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
This guide provides a structural elucidation and benchmarking framework for 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine , a bicyclic heterocyclic compound often encountered in flavor chemistry (Maillard reaction products) and pharmaceutical synthesis.[1]
Executive Summary
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a fused bicyclic system comprising a pyrrole ring and a partially saturated pyrazine ring.[1] Its correct identification relies on distinguishing the unique "dihydro" ethylene bridge and the imine-associated methyl group from its fully aromatic analogs or structural isomers.[1]
This guide benchmarks the product against its common precursors (2-acetylpyrrole) and isomers (3-methyl derivatives) to ensure analytical precision in drug development and flavor chemistry applications.
Chemical Structure & Numbering Logic
Understanding the magnetic environment requires precise numbering.[1][2] The fusion of the electron-rich pyrrole and the electron-deficient (imine) pyrazine creates distinct shielding zones.
-
Pyrrole Moiety (Protons H6, H7, H8): Aromatic, shielded relative to benzene but deshielded relative to alkenes.[1][2]
-
Dihydro-Pyrazine Moiety (Protons H3, H4): Aliphatic "ethylene bridge."[1][2]
-
1-Methyl Group: Attached to the imine carbon (C1=N).[1] Appears as a singlet, distinguishing it from 3-methyl or 4-methyl isomers (which would be doublets).[1]
1H NMR Data Benchmark
The following table synthesizes experimental data trends for 1-substituted-3,4-dihydropyrrolo[1,2-a]pyrazines.
Table 1: Diagnostic Chemical Shifts (CDCl3, 400 MHz)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| H-8 (Pyrrole) | 6.80 – 6.95 | dd / m | 1H | Most deshielded pyrrole proton; adjacent to bridgehead C. |
| H-6 (Pyrrole) | 6.60 – 6.75 | dd / m | 1H | Adjacent to bridgehead Nitrogen.[1] |
| H-7 (Pyrrole) | 6.20 – 6.35 | dd / t | 1H | The "middle" pyrrole proton; most shielded aromatic signal.[1] |
| H-4 (Bridge) | 4.05 – 4.20 | Triplet (t) | 2H | Adjacent to Pyrrole N; typically the most downfield aliphatic signal. |
| H-3 (Bridge) | 3.80 – 3.95 | Triplet (t) | 2H | Adjacent to Imine N; couples with H-4.[1] |
| 1-CH3 (Methyl) | 2.30 – 2.45 | Singlet (s) | 3H | CRITICAL: Singlet confirms attachment to quaternary C1.[1] |
Note on Solvent Effects: In DMSO-d6 , the pyrrole protons may shift slightly downfield (+0.1-0.2 ppm) due to hydrogen bonding effects, and the aliphatic triplets may broaden.[1]
Comparative Analysis: Distinguishing Alternatives
The primary challenge is distinguishing the target from its precursors and isomers.[1]
A. Target vs. Precursor (2-Acetylpyrrole)
The synthesis typically involves the condensation of 2-acetylpyrrole with ethylenediamine.[1]
-
2-Acetylpyrrole: Shows a methyl ketone singlet (~2.45 ppm) but lacks the aliphatic ethylene bridge (3.8-4.2 ppm).[1]
-
Target: Shows the diagnostic pair of triplets at 3.8-4.2 ppm.
B. Target vs. Isomer (3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine)
If the methyl group is on the bridge (C3) rather than the imine carbon (C1):
-
1-Methyl (Target): Methyl is a Singlet (~2.35 ppm).
-
3-Methyl (Isomer): Methyl is a Doublet (~1.4 ppm) due to coupling with the methine proton. The ethylene bridge pattern changes from two triplets to a complex multiplet.[1]
C. Target vs. Fully Aromatic (1-Methylpyrrolo[1,2-a]pyrazine)
Oxidation leads to the fully aromatic system.
-
Dihydro (Target): Aliphatic signals at 3.8-4.2 ppm.[1]
-
Aromatic (Impurity): Loss of aliphatic signals; new aromatic protons appear in the 7.0-8.5 ppm region.[1]
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize "concentration shifts" (common in N-heterocycles):
-
Solvent Selection: Use CDCl3 (99.8% D) neutralized with basic alumina if the compound is acid-sensitive (imines can hydrolyze).
-
Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.[1][2]
-
Reference: Use TMS (0.00 ppm) or residual CHCl3 (7.26 ppm) as the internal standard.
-
Acquisition:
Decision Logic & Workflow
The following diagram outlines the logical flow for confirming the identity of 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine using NMR data.
Caption: Logical workflow for distinguishing the target molecule from common synthetic byproducts and isomers using 1H NMR markers.
References
-
Terenin, V. I., et al. (2011).[1][2] 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines: synthesis and reactions. Chemistry of Heterocyclic Compounds.
- Relevance: Provides baseline chemical shifts for the 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold (H4 at 3.
-
Hidalgo, F. J., et al. (2003).[1][2] Effect of the pyrrole polymerization mechanism on the antioxidative activity. Journal of Agricultural and Food Chemistry.
-
NIST Chemistry WebBook. Pyrrolo[1,2-a]pyrazine derivatives data.[1][2]
- Relevance: Verification of standard fragmentation and shift p
Sources
The Analytical Challenge: Dihydropyrrolopyrazine Characterization
An in-depth technical comparison of Fourier Transform Infrared (FTIR) spectroscopy modalities for the structural characterization of dihydropyrrolopyrazines.
Dihydropyrrolopyrazines—most notably derivatives like pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro (PPDH)—are privileged heterocyclic scaffolds in drug discovery. They exhibit potent antimicrobial, anticancer, and kinase inhibitory activities [3]. During the synthesis and quality control of these pharmaceutical agents, confirming the integrity of the diketopiperazine core and its degree of saturation is critical.
Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this rapid structural validation. However, the choice of sample introduction modality—Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —profoundly impacts spectral fidelity, polymorphic preservation, and workflow efficiency [1]. As a Senior Application Scientist, I have structured this guide to objectively compare these two techniques, providing causality-driven protocols for the accurate characterization of dihydropyrrolopyrazine characteristic bands.
Characteristic IR Bands of Dihydropyrrolopyrazines
Before comparing the instrumental modalities, we must establish the quantitative spectral baseline. Dihydropyrrolopyrazines possess a highly conserved vibrational fingerprint driven by their fused nitrogen-containing rings. The following table summarizes the characteristic quantitative data derived from isolated pyrrolo[1,2-a]pyrazine-1,4-dione derivatives [3, 5].
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Mode | Diagnostic Significance in Drug Design |
| Amide N-H | 3417 – 3060 | Stretching | Confirms the presence of the secondary amine/amide within the diketopiperazine ring. |
| Alkyl C-H | 2963 – 2940 | Stretching | Validates the hexahydro saturation state of the pyrazine/pyrrole backbone. |
| Carbonyl C=O | 1665 – 1638 | Stretching | The strongest diagnostic band; confirms the 1,4-dione system cyclization. |
| Imine C=N | ~1660 | Stretching | Present only in partially unsaturated analogs; often overlaps with the C=O band. |
| C-N / C-O | 1450 – 1244 | Bending / Stretching | Forms the unique "fingerprint" region for the specific heterocyclic core. |
Modality Comparison: ATR-FTIR vs. Transmission FTIR
The physical mechanism by which the IR beam interacts with the dihydropyrrolopyrazine sample dictates the quality and utility of the resulting spectrum.
The Physics of Interaction
-
Transmission FTIR: The IR beam passes completely through the sample, which is typically dispersed in an IR-transparent potassium bromide (KBr) matrix. It measures bulk absorption[2].
-
ATR-FTIR: The IR beam is directed into an Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe) at a specific angle (typically 45°). The beam undergoes total internal reflection, creating an evanescent wave that penetrates only 1–2 micrometers into the sample pressed against the crystal surface [1].
Caption: Optical path comparison between ATR-FTIR (surface evanescent wave) and Transmission FTIR (bulk).
Performance & Workflow Comparison
| Analytical Feature | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None. Direct application of solid/liquid [2]. | Extensive. Requires milling and 10-ton hydraulic pressing. |
| Sample Destruction | Non-destructive. Sample is easily recovered [1]. | Destructive. Sample is permanently trapped in KBr matrix. |
| Polymorphic Integrity | Excellent. No mechanical stress applied. | Poor. High pressure can induce phase transformations. |
| Spectral Artifacts | Wavelength-dependent peak intensity shifts [4]. | Moisture interference (KBr is highly hygroscopic) [2]. |
| Signal-to-Noise (S/N) | Moderate (limited by 1-2 µm penetration depth). | Very High (entire beam passes through the bulk sample). |
Mechanistic Insight (The Causality of Peak Shifts):
In ATR-FTIR, the depth of penetration (
Self-Validating Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following workflows are designed as self-validating systems. If a validation checkpoint fails, the operator must halt and correct the physical setup before proceeding.
Protocol A: ATR-FTIR Analysis of Solid Dihydropyrrolopyrazine
Recommended for routine QC, polymorph screening, and rapid validation.
-
Crystal Preparation: Clean the diamond IRE crystal with isopropanol and a lint-free wipe. Allow to air dry.
-
Background Acquisition: Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Validation Checkpoint: The baseline must be flat (± 2% transmittance) between 2500–2000 cm⁻¹. If water vapor peaks (3900–3500 cm⁻¹) are sharp, purge the optical bench with dry nitrogen.
-
-
Sample Application: Place 2–5 mg of the synthesized dihydropyrrolopyrazine powder directly onto the center of the diamond crystal.
-
Compression: Lower the swivel pressure anvil until the clutch clicks, ensuring intimate contact between the solid and the crystal.
-
Causality: The evanescent wave only extends ~1 µm. Without high pressure, air gaps will cause a catastrophic loss of signal.
-
-
Spectral Acquisition: Acquire the sample spectrum.
-
Validation Checkpoint: The primary C=O stretching band at ~1650 cm⁻¹ must exhibit an absorbance between 0.4 and 0.8 AU. If it is <0.4 AU, increase anvil pressure or sample coverage.
-
-
Data Processing: Apply the ATR correction algorithm in the spectrometer software to adjust relative band intensities [4], followed by baseline correction.
Protocol B: Transmission FTIR (KBr Pellet)
Recommended for trace impurity analysis requiring maximum Signal-to-Noise ratios.
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to remove absorbed water.
-
Causality: KBr is hygroscopic. Residual water will produce a massive, broad O-H stretch at 3400 cm⁻¹, completely masking the critical dihydropyrrolopyrazine N-H stretching band.
-
-
Milling: Weigh 1–2 mg of the dihydropyrrolopyrazine sample and 100 mg of dry KBr. Grind together in an agate mortar for exactly 60 seconds.
-
Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply 10 tons of pressure under a vacuum for 2 minutes.
-
Validation Checkpoint: The resulting pellet must be visually transparent or highly translucent. A cloudy pellet indicates insufficient grinding or moisture absorption, which will cause severe baseline scattering (Christiansen effect).
-
-
Acquisition: Place the pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹, 32 scans).
Caption: Decision matrix and processing workflow for dihydropyrrolopyrazine IR characterization.
Conclusion & Recommendation
For modern pharmaceutical development of dihydropyrrolopyrazines, ATR-FTIR is the definitively superior modality . While Transmission FTIR offers a higher theoretical signal-to-noise ratio, the hygroscopic nature of KBr matrices directly threatens the accurate resolution of the critical N-H amide band (3417–3060 cm⁻¹) due to water overlap. Furthermore, the extreme pressures required for KBr pelleting risk altering the polymorphic state of the drug candidate. By utilizing a Diamond ATR-FTIR equipped with software-based ATR correction, researchers can achieve library-quality spectra in seconds while preserving the physical integrity of valuable synthetic intermediates.
References
- Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac.
- Agilent Technologies. "Fourier Transform Infrared Spectroscopy (FTIR) Overview". Agilent.
- Prasad, et al. "Drought Exposed Burkholderia seminalis JRBHU6 Exhibits Antimicrobial Potential Through Pyrazine-1,4-Dione Derivatives Targeting Multiple Bacterial and Fungal Proteins". Frontiers in Microbiology.
- Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling". Pike Tech.
- Kiran, et al. "An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus". RSC Advances (PMC).
Comparative Guide: Pyrrolopyrazine vs. Quinoxaline Biological Activity
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between two nitrogen-rich heterocyclic scaffolds pivotal in modern medicinal chemistry: Pyrrolo[1,2-a]pyrazine and Quinoxaline . While both scaffolds serve as privileged structures for kinase inhibition and antimicrobial activity, they exhibit distinct structure-activity relationship (SAR) profiles.
-
Pyrrolo[1,2-a]pyrazine (5+6 fused system) is increasingly recognized for its specificity in targeting PIM kinases and mGluR5 receptors , offering a compact lipophilic profile suitable for CNS penetration.
-
Quinoxaline (6+6 fused system) is a classic DNA-intercalating pharmacophore with broad-spectrum activity against Eph/Akt kinases and infectious agents (TB, Malaria).
-
The Hybrid Evolution: The tricyclic Pyrrolo[1,2-a]quinoxaline combines features of both, yielding nanomolar potency against CK2 and Sirt6 activation.
Chemical Scaffold Analysis
Understanding the physicochemical distinctions is prerequisite to interpreting biological data.
-
Quinoxaline (Benzopyrazine): A flat, electron-deficient heteroaromatic system. It often relies on
- stacking interactions (intercalation) and hydrogen bonding via N1/N4. -
Pyrrolo[1,2-a]pyrazine: A bicyclic system containing a bridgehead nitrogen. It possesses a distinct electronic distribution due to the electron-rich pyrrole fused to the electron-deficient pyrazine, creating a "push-pull" electronic system valuable for specific active site binding.
Scaffold Visualization
The following diagram illustrates the structural evolution and key substitution vectors.
Figure 1: Structural relationship between pyrrolopyrazine, quinoxaline, and their tricyclic hybrid.
Biological Activity Comparison: Oncology
In oncology, both scaffolds function primarily as ATP-competitive kinase inhibitors, but their selectivity profiles differ.
Kinase Inhibition Profiles
| Feature | Pyrrolo[1,2-a]pyrazine | Quinoxaline |
| Primary Targets | PIM Kinases (PIM1, PIM2) , Caspase-3 activation | EphA3, EphB4, Akt , VEGFR-2 |
| Binding Mode | Hinge binder (Adenine mimetic) | Type I (ATP competitive) & DNA Intercalation |
| Potency (Representative) | IC50: 1.18 µM (PC-3 Prostate) [1] | IC50: 250 nM (EphB4) [2] |
| Mechanism | Induces apoptosis via Caspase-3/PARP cleavage | Inhibits angiogenesis & cell proliferation |
Mechanistic Pathway: Apoptosis vs. Proliferation
Pyrrolopyrazine derivatives often trigger the intrinsic apoptotic pathway. In contrast, Quinoxalines frequently arrest the cell cycle by blocking growth factor signaling (Eph/Akt).
Figure 2: Divergent signaling impacts. Pyrrolopyrazines drive apoptosis; Quinoxalines block proliferation signaling.
Biological Activity: Infectious Diseases & CNS
While oncology is the primary arena, these scaffolds show distinct utility in other therapeutic areas.
Antimicrobial Potency[1][2][3][4]
-
Pyrrolo[1,2-a]pyrazine: A specific hexahydro-1,4-dione derivative isolated from Bacillus tequilensis has shown efficacy against MDR Staphylococcus aureus .
-
Quinoxaline: Historically significant for anti-tubercular (Quinoxaline-1,4-di-N-oxide) and antimalarial activity.
-
Data: Bis-pyrrolo[1,2-a]quinoxalines show Selectivity Index (SI) > 40 against P. falciparum [4].
-
CNS Activity (Pyrrolopyrazine Specific)
The pyrrolo[1,2-a]pyrazine core is a privileged scaffold for G-protein coupled receptors (GPCRs) in the central nervous system.
-
Target: mGluR5 (Metabotropic Glutamate Receptor 5).[3]
-
Application: Anxiety and depression treatment. The bicyclic nature allows for blood-brain barrier (BBB) penetration that larger tricyclic quinoxalines may struggle with.
The "Hybrid" Advantage: Pyrrolo[1,2-a]quinoxaline
Merging the two scaffolds creates a tricyclic system that often outperforms the parents in kinase selectivity.
Case Study: Protein Kinase CK2 Inhibition
-
Challenge: CK2 is "undruggable" due to its constitutive activity and high ATP affinity.
-
Solution: 4-phenylamino-pyrrolo[1,2-a]quinoxaline derivatives.[4]
-
Performance:
-
IC50: 49 nM (Compound 1c) [5].
-
Selectivity: High affinity for the ATP binding pocket due to the expanded hydrophobic surface area of the tricyclic system compared to the bicyclic parents.
-
Comparative Potency Table
| Compound Class | Target | IC50 / Activity | Reference |
| Pyrrolo[1,2-a]pyrazine | PC-3 (Prostate Cancer) | 1.18 µM | [1] |
| Quinoxaline | EphB4 Kinase | 250 nM | [2] |
| Pyrrolo[1,2-a]quinoxaline | CK2 Kinase | 49 nM | [5] |
| Pyrrolo[1,2-a]quinoxaline | Sirt6 (Activator) | 4-fold activation @ 3µM | [6] |
Experimental Protocols
To validate these biological activities, the following protocols are recommended. These workflows ensure reproducibility and minimize false positives in kinase assays.
Synthesis of Pyrrolo[1,2-a]pyrazine (Gold-Catalyzed Annulation)
Source: Adapted from standard annulation protocols [7].
-
Reactants: Combine Ugi adducts (from aminoacetaldehyde dimethylacetal + alkynoic acid) with 5 mol% AuCl(PPh3)/AgOTf .
-
Conditions: Stir in DCM at room temperature for 2–8 hours.
-
Purification: Silica gel chromatography (Ethyl Acetate/Hexane).
-
Yield: Typically 70–90%.
-
Validation: NMR must show disappearance of alkyne peaks and formation of the fused bicyclic core.
Kinase Inhibition Assay (CK2/Akt)
Source: Radiometric Filter Binding Assay [5].
-
Preparation: Mix Kinase (CK2 or Akt), substrate peptide (e.g., RRRDDDSDDD), and test compound in reaction buffer (20 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2).
-
Initiation: Add [γ-33P]ATP mixture.
-
Incubation: 10–15 minutes at 30°C. Note: Keep time short to measure initial velocity.
-
Termination: Spot reaction onto P81 phosphocellulose paper.
-
Washing: Wash 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Scintillation counting.
-
Calculation: Derivate IC50 using non-linear regression (GraphPad Prism).
Figure 3: Radiometric kinase assay workflow for validating IC50 values.
Conclusion
For drug development professionals:
-
Select Pyrrolo[1,2-a]pyrazine when targeting CNS indications or PIM kinases where a compact, lipophilic scaffold is required.
-
Select Quinoxaline for broad-spectrum DNA intercalation or Eph kinase inhibition.
-
Select the Pyrrolo[1,2-a]quinoxaline Hybrid for maximal potency against CK2 and Akt , where the tricyclic geometry provides superior ATP-pocket occupancy (nanomolar range).
References
-
Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry.Link
-
Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Advances.Link
-
An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis. RSC Advances.Link
-
Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry.Link
-
Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.Link
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry.Link
-
Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry.Link
Sources
- 1. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Elemental Analysis vs. Orthogonal Standards for Pyrrolopyrazine Purity
[1]
Executive Summary: The "Bulk Purity" Imperative
In the development of kinase inhibitors—specifically those utilizing the pyrrolopyrazine scaffold (e.g., FGFR or PI3K inhibitors)—purity determination is often the single greatest bottleneck between synthesis and biological screening. While High-Performance Liquid Chromatography (HPLC) confirms chromatographic purity, it fails to account for "invisible" bulk impurities such as inorganic salts, trapped solvents, or variable hydration states.
For decades, Combustion Elemental Analysis (EA) has been the gold standard, requiring a tolerance of ±0.4% between theoretical and found values for Carbon, Hydrogen, and Nitrogen (CHN). However, pyrrolopyrazine derivatives—characterized by high nitrogen density and refractory combustion properties—frequently fail this standard despite being chromatographically pure.
This guide objectively compares the traditional EA standard against modern orthogonal alternatives, specifically Quantitative NMR (qNMR) , providing a validated workflow to resolve purity discrepancies in nitrogen-rich heterocycles.
The Challenge: Why Pyrrolopyrazines Fail Standard EA
Pyrrolopyrazine cores (
The "Nitrogen Trap"
Standard CHN analyzers operate by flash combustion at ~900–1000°C. Pyrrolopyrazines are thermally stable, nitrogen-rich heterocycles. During rapid combustion, they often form thermally resistant carbon nitrides (char) rather than fully oxidizing to
-
Result: Low Carbon and Nitrogen values.
-
False Negative: The sample appears impure, leading to unnecessary re-purification.
Hygroscopicity and Solvatomorphism
The basic nitrogen atoms in the pyrrolopyrazine ring act as hydrogen bond acceptors, making these compounds prone to forming non-stoichiometric hydrates or retaining protic solvents (e.g., methanol, water).
-
EA Sensitivity: A 0.5 molar equivalent of water in a pyrrolopyrazine molecule (MW ~300) shifts the Carbon % by approximately 0.8–1.2%, causing an automatic failure of the ±0.4% standard.
Comparative Analysis: EA vs. qNMR vs. HPLC
The following table contrasts the three primary purity standards. Note that for publication in journals like J. Med.[1] Chem., EA is preferred, but qNMR is accepted if EA fails due to demonstrated solvation.
Table 1: Performance Matrix for Pyrrolopyrazine Characterization
| Feature | Method A: Combustion Analysis (EA) | Method B: Quantitative NMR (qNMR) | Method C: HPLC-UV/MS |
| Primary Output | Mass % of C, H, N | Molar Purity % (Absolute) | Chromatographic Area % |
| Scope | Bulk Purity (includes salts/solvents) | Bulk Purity (organic/solvent specific) | Organic Impurities only |
| Precision | ±0.3% (optimal) to ±0.5% | ±0.5% to ±1.0% | <0.1% |
| Pyrrolopyrazine Risk | High: Incomplete combustion; hygroscopicity errors. | Low: Solvents/water are quantified directly. | High: "Invisible" salts/water ignored. |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Throughput | Low (requires weighing precision) | Medium (requires internal std) | High (automated) |
| Cost | Low (outsourced ~$20/sample) | High (instrument time + deuterated solvents) | Medium |
Strategic Workflows
To navigate these challenges, we propose a "Self-Validating Purity Decision Tree." This workflow prioritizes the ±0.4% EA standard but integrates qNMR as a mandatory validation step when EA fails.
Diagram 1: Purity Validation Decision Tree
Caption: Decision tree for validating pyrrolopyrazine purity. Note the loop for recalculating theoretical values based on qNMR solvate data.
Experimental Protocols
Protocol A: Optimized Combustion Analysis for Refractory Nitrogen
Use this protocol when outsourcing or running in-house EA for pyrrolopyrazines to prevent incomplete combustion.
-
Sample Preparation:
-
Dry sample at 60°C under high vacuum (0.1 mbar) for 24 hours over
. -
Crucial Step: If the compound is an oil or hygroscopic solid, seal in a tin capsule immediately upon removal from vacuum.
-
-
Oxidation Enhancers:
-
Add 2–3 mg of Tungsten(VI) oxide (
) or Vanadium(V) oxide ( ) to the sample capsule. -
Reasoning: These oxides act as combustion catalysts, providing a localized oxygen boost and preventing the formation of nitrogen-containing char (carbon nitrides).
-
-
Instrument Parameters:
-
Set combustion furnace temperature to 1050°C (standard is often 950°C).
-
Extend oxygen dose time by 20% to ensure complete oxidation of the heterocyclic ring.
-
Protocol B: Absolute Purity via qNMR
Use this when EA fails to distinguish between "impure" and "solvated."
-
Internal Standard (IS) Selection:
-
Maleic Acid: Good for DMSO-
soluble compounds. Distinct singlet at 6.2 ppm. -
1,3,5-Trimethoxybenzene: Non-acidic alternative. Singlet at
6.1 ppm. -
Requirement: The IS must have high purity (TraceCERT® or similar) and non-overlapping signals with the pyrrolopyrazine.
-
-
Sample Preparation:
-
Weigh exactly ~10 mg of Pyrrolopyrazine (
) and ~5 mg of IS ( ) into the same vial using a balance with 0.01 mg readability. -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition Parameters:
-
Relaxation Delay (
): Must be (longest relaxation time). For pyrrolopyrazines, set seconds. -
Scans: 16–32 scans for adequate S/N ratio (>250:1).
-
Pulse Angle: 90°.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Mass, = Purity (decimal).[2]
-
Case Study: Resolving a "Failed" Batch
Scenario: A researcher synthesized N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (MW: 190.20).
-
Theoretical (Anhydrous): C: 56.83%, H: 5.30%, N: 29.46%
-
HPLC Purity: 99.2% (Area %)
Initial EA Results (Standard Protocol)
| Element | Theoretical | Found | Deviation | Result |
| Carbon | 56.83% | 55.10% | -1.73% | FAIL |
| Hydrogen | 5.30% | 5.55% | +0.25% | PASS |
| Nitrogen | 29.46% | 28.10% | -1.36% | FAIL |
Interpretation: The sample failed. The low Carbon and Nitrogen values suggest either inorganic contamination or solvation.
Investigation via qNMR
The researcher ran Protocol B (qNMR) and observed a water peak at
Recalculation (Adjusted Theory)
New Formula:
-
Adjusted Theoretical: C: 55.05%, H: 5.48%, N: 28.05%
Final Validation
| Element | Adj. Theoretical | Found | Deviation | Result |
| Carbon | 55.05% | 55.10% | +0.05% | PASS |
| Hydrogen | 5.48% | 5.55% | +0.07% | PASS |
| Nitrogen | 28.05% | 28.10% | +0.05% | PASS |
References
-
Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2][4] Journal of Medicinal Chemistry, 57(22), 9220-9231.[3] [Link]
-
Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations.[5][6][7] Inorganic Chemistry Frontiers, 9, 412-416.[5] [Link]
-
Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.[6] ACS Organic & Inorganic Au, 2(4), 283–285. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
